molecular formula C13H8O5 B15595094 Urolithin M7

Urolithin M7

Cat. No.: B15595094
M. Wt: 244.20 g/mol
InChI Key: AKJHSPSPAOUDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8,10-Trihydroxybenzo[c]chromen-6-one has been reported in Punica granatum and Trogopterus xanthipes with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8,10-trihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHSPSPAOUDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Urolithin M7: A Technical Guide to Its Discovery, Isolation, and Characterization from the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M7, a trihydroxy-urolithin, is a gut microbial metabolite of dietary ellagic acid and ellagitannins found in foods such as pomegranates, berries, and nuts. As a member of the urolithin family, it is the subject of growing research interest due to its potential antioxidant and anti-inflammatory properties. The production of this compound is dependent on an individual's gut microbiome composition, leading to different "urolithin metabotypes." This technical guide provides an in-depth overview of the discovery of this compound, its biosynthetic pathway within the gut microbiota, and detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it summarizes the available quantitative data on its production and bioactivity and illustrates the key signaling pathways modulated by urolithins. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Discovery and Biosynthesis of this compound

Urolithins were first identified in the 1960s as constituents of "clover stone," a type of renal calculus in sheep.[1] However, their origin as metabolites of dietary ellagitannins produced by the human gut microbiota was established in the early 2000s.[1][2] this compound is a trihydroxy-urolithin (3,8,10-trihydroxy-6H-dibenzo[b,d]pyran-6-one) that is an intermediate in the multi-step conversion of ellagic acid to the more commonly known urolithins A and B.[2][3]

The biosynthesis of urolithins is a complex process carried out by a consortium of gut bacteria.[2][4] The pathway begins with the hydrolysis of ellagitannins to ellagic acid. Subsequently, one of the lactone rings of ellagic acid is opened, followed by decarboxylation to form the first urolithin, pentahydroxy-urolithin (Urolithin M5).[2] A series of dehydroxylation reactions then lead to the formation of various urolithin intermediates, including tetrahydroxy-urolithins (Urolithin M6, Urolithin D, and Urolithin E) and trihydroxy-urolithins (this compound, Urolithin C).[2][3]

The production of this compound specifically involves the dehydroxylation of Urolithin M6 at the 9-position.[5] This enzymatic step has been attributed to certain species of the genus Enterocloster, such as Enterocloster bolteae.[5][6] Notably, key upstream bacteria in the urolithin pathway, such as Gordonibacter and Ellagibacter species, lack this 9-dehydroxylase activity and thus cannot produce this compound from Urolithin M6.[5] The presence and activity of these specific bacteria determine an individual's capacity to produce this compound and other downstream urolithins, defining their urolithin metabotype.[2]

Urolithin_Biosynthesis Ellagic_Acid Ellagic Acid Urolithin_M5 Urolithin M5 (Pentahydroxy) Ellagic_Acid->Urolithin_M5 Lactone ring cleavage, Decarboxylation Urolithin_M6 Urolithin M6 (Tetrahydroxy) Urolithin_M5->Urolithin_M6 Dehydroxylation Urolithin_M7 This compound (Trihydroxy) Urolithin_M6->Urolithin_M7 9-Dehydroxylation (Enterocloster spp.) Urolithin_A Urolithin A (Dihydroxy) Urolithin_M7->Urolithin_A Further Dehydroxylations

Figure 1: Simplified biosynthetic pathway of this compound from Ellagic Acid.

Experimental Protocols

Isolation of this compound-Producing Bacteria

Objective: To isolate bacterial strains capable of producing this compound from a fecal sample.

Materials:

  • Fresh human fecal sample from a donor with a known urolithin-producing metabotype.

  • Anaerobic Basal Broth (ABB) or Wilkins-Chalgren Anaerobe (WCA) medium.[4][7]

  • Ellagic acid (precursor).

  • Urolithin M6 (intermediate precursor).

  • Anaerobic chamber (e.g., with an atmosphere of N₂/H₂/CO₂).

  • Sterile anaerobic tubes and agar (B569324) plates.

  • Centrifuge.

  • HPLC-DAD-MS system for screening.

Protocol:

  • Prepare a 1:10 (w/v) dilution of the fecal sample in the anaerobic broth.

  • Homogenize the suspension and make serial dilutions.

  • Inoculate anaerobic agar plates with the dilutions and incubate under anaerobic conditions at 37°C.

  • Pick individual colonies and inoculate them into anaerobic broth supplemented with Urolithin M6.

  • After a suitable incubation period (e.g., 48-72 hours), collect a sample of the culture broth.

  • Centrifuge the sample to pellet the bacteria and collect the supernatant.

  • Analyze the supernatant by HPLC-DAD-MS to screen for the presence of this compound.

  • Subculture the positive colonies to obtain pure isolates.

Production and Purification of this compound

Objective: To produce this compound through bacterial fermentation and purify it for further studies.

Materials:

  • Pure culture of a this compound-producing bacterium (e.g., Enterocloster bolteae).

  • Anaerobic culture medium (e.g., WAM or ABB) supplemented with a precursor (Ellagic Acid or Urolithin M6).

  • Large-volume anaerobic fermenter.

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction.

  • Rotary evaporator.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.

  • Acetonitrile (B52724), water, and formic acid (HPLC grade).

Protocol:

  • Inoculate the anaerobic fermenter containing the culture medium and precursor with the this compound-producing bacterial strain.

  • Incubate under anaerobic conditions at 37°C, monitoring the production of this compound over time using analytical HPLC.

  • Once the concentration of this compound is maximal, harvest the culture broth.

  • Centrifuge the broth to remove bacterial cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction multiple times.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Purify this compound from the crude extract using a Prep-HPLC system with a C18 column and a gradient of acetonitrile and water with 0.1% formic acid.

  • Collect the fractions corresponding to the this compound peak and verify their purity by analytical HPLC.

  • Evaporate the solvent from the pure fractions to obtain purified this compound.

Experimental_Workflow cluster_Production Production cluster_Purification Purification cluster_Characterization Characterization Fermentation Anaerobic Fermentation (Enterocloster spp. + Precursor) Harvesting Harvesting and Centrifugation Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Prep_HPLC Preparative HPLC Evaporation->Prep_HPLC Pure_Urolithin_M7 Pure this compound Prep_HPLC->Pure_Urolithin_M7 LC_MS LC-MS/MS Pure_Urolithin_M7->LC_MS NMR NMR Spectroscopy Pure_Urolithin_M7->NMR HRMS High-Resolution Mass Spectrometry Pure_Urolithin_M7->HRMS

Figure 2: General experimental workflow for the production and purification of this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the retention time and mass-to-charge ratio (m/z) of the purified compound. This compound has a molecular weight of 244.20 g/mol , and its negative ion mass spectrum should show a prominent ion at m/z 243 [M-H]⁻.[8]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming its molecular formula as C₁₃H₈O₅.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are required to identify the number and types of protons and carbons and their connectivity. 2D NMR techniques such as HSQC and HMBC can be used for complete structural assignment.[8]

Quantitative Data

Quantitative data on the production and bioactivity of this compound are still emerging. The following tables summarize the available information and provide comparative data for other relevant urolithins.

Table 1: Production of Urolithins by Gut Microbiota In Vitro

UrolithinProducing Bacteria/Co-culturePrecursorIncubation TimeConcentration (µM)Reference
This compound G. urolithinfaciens + E. bolteaeEllagic Acid15 hDetected, then decreased[9]
Urolithin AG. urolithinfaciens + E. bolteaeEllagic Acid72 h~18.7[9]
Urolithin CG. urolithinfaciensEllagic Acid7 daysMajor metabolite[10]
Isourolithin AEllagibacter isourolithinifaciensEllagic Acid13 days~8[10]

Table 2: Bioactivity of Urolithins (IC₅₀ values)

UrolithinBioactivity AssayIC₅₀ (µg/mL)IC₅₀ (µM)Reference
This compound Data not available--
Urolithin ADPPH radical scavenging35.5~155.6[11]
Urolithin CDPPH radical scavenging3.3~13.5[11]
Urolithin DDPPH radical scavenging2.1~8.0[11]

Signaling Pathways Modulated by Urolithins

While specific studies on this compound are limited, research on other urolithins, particularly Urolithin A, has revealed their ability to modulate key signaling pathways involved in inflammation and oxidative stress. It is plausible that this compound exerts its biological effects through similar mechanisms.

Inhibition of NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[12][13]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces Urolithin_M7 This compound Urolithin_M7->IKK inhibits MAPK_Pathway Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response induces Urolithin_M7 This compound Urolithin_M7->p38_JNK inhibits phosphorylation Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Urolithin_M7 This compound Urolithin_M7->Keap1 promotes Nrf2 dissociation

References

The Biological Role of Urolithin M7 in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M7, a gut microbial metabolite of dietary ellagitannins and ellagic acid, is an intermediate in the complex pathway of urolithin production. While research has predominantly focused on the end-products, Urolithin A and B, emerging interest surrounds the biological activities of intermediate urolithins like M7. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in cellular processes. Drawing inferences from the well-documented activities of its metabolic neighbors, this document outlines its putative anti-inflammatory and antioxidant properties and its potential modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This guide also provides detailed experimental protocols, adapted from studies on related urolithins, to facilitate further investigation into the specific biological functions of this compound. As a less-explored urolithin, M7 represents a promising frontier in the study of gut microbiome-derived therapeutics.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, compounds abundant in pomegranates, berries, and nuts.[1] The production of various urolithins, including this compound, is dependent on an individual's specific gut microbiome composition, leading to different "metabotypes".[1] While Urolithin A (UA) and Urolithin B (UB) are the most extensively studied metabolites, their precursors and intermediates, such as this compound, are gaining attention for their potential bioactivities.

This compound is a trihydroxy-urolithin that serves as a precursor to dihydroxy-urolithins like Urolithin A.[1] Its biological role is not yet extensively characterized; however, its structural similarity to other bioactive urolithins suggests it may possess similar anti-inflammatory, antioxidant, and cell-regulatory properties. This guide aims to provide a comprehensive overview of the current knowledge and potential research directions for this compound.

Metabolic Pathway of Urolithins

This compound is an intermediate in the sequential dehydroxylation of ellagic acid by gut bacteria. The pathway generally proceeds from pentahydroxy-urolithins to tetrahydroxy-, trihydroxy- (including this compound), dihydroxy- (Urolithin A and Iso-Urolithin A), and finally monohydroxy-urolithins (Urolithin B).[1]

Urolithin Metabolism Ellagitannins Ellagitannins Ellagic_Acid Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis Pentahydroxy_Urolithins Pentahydroxy-Urolithins (e.g., Urolithin M5) Ellagic_Acid->Pentahydroxy_Urolithins Microbial Metabolism Tetrahydroxy_Urolithins Tetrahydroxy-Urolithins (e.g., Urolithin M6, Urolithin D) Pentahydroxy_Urolithins->Tetrahydroxy_Urolithins Dehydroxylation Urolithin_M7 This compound (Trihydroxy-Urolithin) Tetrahydroxy_Urolithins->Urolithin_M7 Dehydroxylation Dihydroxy_Urolithins Dihydroxy-Urolithins (e.g., Urolithin A, Iso-Urolithin A) Urolithin_M7->Dihydroxy_Urolithins Dehydroxylation Urolithin_B Urolithin B (Monohydroxy-Urolithin) Dihydroxy_Urolithins->Urolithin_B Dehydroxylation

Caption: Metabolic conversion of ellagitannins to urolithins.

Biological Activities of Urolithins: Inferences for this compound

Due to the limited direct research on this compound, its biological activities are largely inferred from studies on other urolithins, particularly Urolithin A.

Anti-inflammatory Effects

Urolithins, notably Urolithin A, have demonstrated potent anti-inflammatory properties.[2] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[3][4] The primary mechanism for this is the inhibition of the NF-κB signaling pathway.[2][5]

Antioxidant Properties

Urolithins exhibit significant antioxidant activity, which is attributed to their ability to scavenge free radicals and activate the Nrf2 antioxidant pathway.[6][7] This leads to the upregulation of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase.[6] The antioxidant capacity of different urolithins can vary depending on the assay used.[8][9]

Quantitative Data on Urolithin Bioactivity

Direct quantitative data for this compound is scarce. The following tables summarize data for the more extensively studied Urolithin A and B, which can serve as a benchmark for future studies on this compound.

Table 1: Anti-inflammatory Activity of Urolithins

CompoundAssayCell LineIC50 / EffectReference
Urolithin ACOX-2 Inhibition-44.04 µg/mL[10]
Urolithin ANitric Oxide (NO) ProductionRAW 264.7↓ NO production[4]
Urolithin ATNF-α, IL-6, IL-1β mRNA ExpressionRAW 264.7↓ mRNA expression[4]
Urolithin BNitric Oxide (NO) ProductionRAW 264.7↓ NO levels at 200 µM and 400 µM[4]
Diclofenac (Control)Nitric Oxide (NO) ProductionRAW 264.7IC50: 47.12 ± 4.85 µg/mL[4]

Table 2: Antioxidant Activity of Urolithins

CompoundAssayResultReference
Urolithin AORAC13.1 µmol TE/mg[9]
Urolithin ASuperoxide Radical ScavengingIC50: 5.01 µM[9]
Urolithin ADPPH Radical ScavengingIC50: 152.66 µM[9]
Ellagic AcidORAC-[8]

Table 3: Cytotoxicity of Urolithins (IC50 Values)

CompoundCell LineIC50 (µM)Reference
Urolithin AHT29 (Colon Cancer)25.45[11]
Urolithin ASW480 (Colon Cancer)38.135[11]
Urolithin ASW620 (Colon Cancer)53.561[11]
Urolithin ASkBr3 (Breast Cancer)400[12]
Urolithin AMDA-MB-231 (Breast Cancer)443[12]
Urolithin AMCF-7 (Breast Cancer)392[12]
Urolithin BJurkat (Leukemia)~25[13]
Urolithin BK562 (Leukemia)~25[13]

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of other urolithins, this compound is likely to modulate several key cellular signaling pathways involved in inflammation, cell survival, and stress response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Urolithin A has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][5]

NFkB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Urolithin_M7 This compound Urolithin_M7->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to a variety of stimuli and is involved in inflammation and apoptosis. Urolithin A has been shown to suppress the phosphorylation of these key MAPK proteins.[2][5]

MAPK Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Urolithin_M7 This compound Urolithin_M7->MAPKK Inhibits

Caption: Putative modulation of the MAPK pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Urolithin A has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[3][14]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Cell_Response Cell Survival, Proliferation Downstream->Cell_Response Urolithin_M7 This compound Urolithin_M7->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following protocols are adapted from studies on Urolithin A and other urolithins and can be used as a starting point for investigating the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][15]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[4]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS, IL-1β) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65 NF-κB, p38 MAPK, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[5]

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging activity of a compound.[16]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant capacity against peroxyl radicals.[9]

Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Anti_Inflammatory Anti-inflammatory Assays (Griess, ELISA) Treatment->Anti_Inflammatory Antioxidant Antioxidant Assays (DPPH, ORAC) Treatment->Antioxidant Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Quantification Quantitative Data Analysis (IC50, Inhibition %) Viability->Quantification Anti_Inflammatory->Quantification Antioxidant->Quantification Pathway_Mapping Signaling Pathway Mapping Signaling->Pathway_Mapping Conclusion Conclusion on Biological Role Quantification->Conclusion Pathway_Mapping->Conclusion

Caption: General workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound remains a relatively understudied metabolite within the urolithin family. Based on its position as a key intermediate in the metabolic pathway from ellagitannins to the well-characterized Urolithin A, it is highly probable that this compound possesses significant biological activities, particularly in the realms of anti-inflammatory and antioxidant responses. Its potential to modulate critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt warrants thorough investigation.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating or synthesizing pure this compound to enable robust in vitro and in vivo studies.

  • Quantitative Bioactivity: Performing comprehensive dose-response studies to determine the IC50 values of this compound in various cellular assays.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

  • In Vivo Studies: Investigating the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of inflammatory and oxidative stress-related diseases.

A deeper understanding of the biological role of this compound will not only fill a knowledge gap in the metabolism of dietary polyphenols but may also unveil a novel therapeutic agent for a range of human diseases.

References

In Silico Prediction of Urolithin M7 Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M7, a gut microbial metabolite of ellagic acid, has garnered interest for its potential therapeutic properties, including the modulation of inflammatory and oxidative stress signaling pathways. Identifying the direct protein targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details experimental protocols for key computational techniques, presents a summary of predicted targets, and visualizes the interconnected signaling pathways and experimental workflows.

Predicted Protein Targets of this compound

An in silico analysis using SwissTargetPrediction, a tool that predicts protein targets based on 2D and 3D similarity to known ligands, was performed for this compound (SMILES: O=C1C2=CC(O)=CC(O)=C2C3=CC=C(O)C=C3O1). The following table summarizes the top predicted protein targets, ranked by probability. This quantitative data provides a prioritized list of potential interaction partners for further experimental validation.

Target ClassTarget NameGeneUniProt IDProbabilityKnown Actives
KinaseSerine/threonine-protein kinase PIM1PIM1P113091.000258
KinaseSerine/threonine-protein kinase PIM2PIM2Q9P1W91.000129
KinaseSerine/threonine-protein kinase PIM3PIM3Q86V861.000114
EnzymeProstaglandin G/H synthase 1PTGS1P232190.800102
EnzymeProstaglandin G/H synthase 2PTGS2P353540.800185
EnzymeCarbonic anhydrase IICA2P009180.800549
EnzymeCarbonic anhydrase ICA1P009150.800157
EnzymeEstrogen receptor alphaESR1P033720.6001228
EnzymeEstrogen receptor betaESR2Q927310.600547
EnzymeAldo-keto reductase family 1 member C3AKR1C3P423300.600213
EnzymeNAD(P)H dehydrogenase [quinone] 1NQO1P155590.60098
KinaseVascular endothelial growth factor receptor 2KDRP359680.4001189
KinaseMitogen-activated protein kinase 14MAPK14Q165390.400587
KinaseCyclin-dependent kinase 2CDK2P249410.400879
KinaseGlycogen synthase kinase-3 betaGSK3BP498410.4001023

In Silico Target Prediction Methodologies

The prediction of protein targets for a small molecule like this compound can be approached using several computational methods. These in silico techniques leverage vast biological and chemical datasets to generate hypotheses about ligand-protein interactions, thereby guiding experimental validation and accelerating drug discovery.

In_Silico_Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods Pharmacophore_Modeling Pharmacophore Modeling Predicted_Targets List of Predicted Protein Targets Pharmacophore_Modeling->Predicted_Targets Similarity_Analysis Chemical Similarity Analysis Similarity_Analysis->Predicted_Targets Reverse_Docking Reverse Docking Reverse_Docking->Predicted_Targets Urolithin_M7 This compound Structure Urolithin_M7->Pharmacophore_Modeling Urolithin_M7->Similarity_Analysis Urolithin_M7->Reverse_Docking Target_Databases Protein Target Databases Target_Databases->Reverse_Docking Experimental_Validation Experimental Validation Predicted_Targets->Experimental_Validation

In Silico Target Prediction Workflow for this compound.
Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[1] This approach is particularly useful for identifying off-targets of known drugs or for elucidating the molecular targets of novel bioactive compounds like this compound.[1]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Generate a low-energy 3D conformation of the ligand using a computational chemistry tool (e.g., Avogadro, ChemDraw).

    • Assign partial charges and define rotatable bonds.

  • Protein Target Database Preparation:

    • Compile a database of 3D protein structures, typically from the Protein Data Bank (PDB). This can be a curated set of all human proteins with available structures or a more focused library based on known biology of related compounds.

    • For each protein, remove water molecules, co-factors, and existing ligands.

    • Add hydrogen atoms and assign charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site for docking. This can be done by identifying known binding pockets or by using blind docking where the entire protein surface is considered.

  • Molecular Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically dock the prepared this compound ligand into the binding site of each protein in the database.

    • The docking algorithm will generate multiple binding poses of the ligand within the protein's active site and calculate a corresponding binding affinity or docking score for each pose.

  • Post-Docking Analysis and Target Ranking:

    • Rank the protein targets based on their docking scores. A more negative binding energy generally indicates a more favorable interaction.

    • Analyze the binding poses of this compound within the top-ranked protein targets to ensure that the interactions are chemically reasonable (e.g., hydrogen bonds, hydrophobic interactions).

    • Filter the results based on biological relevance and prioritize targets for experimental validation.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target.[2] A pharmacophore model can be used as a 3D query to screen compound databases for molecules with similar features, or in a reverse approach, to identify potential targets for a given molecule.[3][4]

  • Pharmacophore Feature Identification for this compound:

    • Identify the key chemical features of the this compound molecule. These include hydrogen bond donors (hydroxyl groups), hydrogen bond acceptors (carbonyl and hydroxyl oxygens), and aromatic rings.

    • Generate a 3D pharmacophore model representing the spatial arrangement of these features.

  • Pharmacophore Database Screening:

    • Utilize a database of pre-computed pharmacophore models derived from known protein-ligand complexes (e.g., PharmMapper, ZINCPharmer).

    • Screen the this compound pharmacophore against this database to identify protein targets whose binding sites are complementary to the pharmacophore model.

  • Target Ranking and Analysis:

    • Rank the potential targets based on a fitness score, which reflects how well the this compound pharmacophore aligns with the pharmacophore of the target's binding site.

    • Further refine the list of potential targets by considering factors such as the biological function of the protein and its relevance to the known activities of urolithins.

Potential Signaling Pathways Modulated by this compound

Based on the predicted protein targets and the known biological activities of other urolithins, this compound is likely to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The following diagrams illustrate these potential interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Urolithins have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[5]

NFkB_Pathway cluster_nucleus Inside Nucleus Urolithin_M7 This compound IKK IKK Urolithin_M7->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA

Potential Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Urolithins can modulate MAPK signaling.[3]

MAPK_Pathway Urolithin_M7 This compound ASK1 ASK1 Urolithin_M7->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation

Modulation of the MAPK Signaling Pathway by this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the antioxidant response. Activation of Nrf2 by compounds like urolithins can lead to the expression of antioxidant enzymes, protecting cells from oxidative damage.

Nrf2_Pathway cluster_nucleus Inside Nucleus Urolithin_M7 This compound Keap1 Keap1 Urolithin_M7->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates to Antioxidant_Genes Antioxidant Gene Expression Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE

Potential Activation of the Nrf2 Antioxidant Pathway by this compound.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in many diseases, and it has been identified as a target for some urolithins.

PI3K_AKT_Pathway Urolithin_M7 This compound PI3K PI3K Urolithin_M7->PI3K RTK Receptor Tyrosine Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Growth AKT->Cell_Survival

Inhibition of the PI3K/AKT Signaling Pathway by this compound.

Conclusion

The in silico approaches outlined in this guide provide a robust framework for the initial stages of target identification for this compound. The predicted targets and their association with key signaling pathways offer valuable starting points for further investigation. Experimental validation of these computational predictions is essential to confirm the direct interactions and to fully elucidate the molecular mechanisms underlying the biological activities of this compound. This integrated approach of computational prediction followed by experimental verification is a powerful strategy in modern drug discovery and development.

References

The Microbial Architects of Urolithin M7: A Technical Guide to Production by Gut Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins and ellagic acid, are gaining significant attention for their potential health benefits. Among them, Urolithin M7, a trihydroxy-urolithin, represents a key intermediate in the intricate metabolic pathway leading to the more commonly studied Urolithin A and B. The production of this compound is not a ubiquitous function of the human gut microbiome but is rather dependent on the presence and activity of specific bacterial strains. This technical guide provides a comprehensive overview of the current understanding of this compound production by gut bacteria, focusing on the identified strains, their metabolic capabilities, and the experimental methodologies used to elucidate these processes. We present quantitative data on this compound production, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction

The transformation of dietary polyphenols by the gut microbiota is a critical area of research for understanding the interplay between diet, the microbiome, and human health. Ellagitannins and ellagic acid, abundant in foods like pomegranates, berries, and nuts, undergo a series of metabolic conversions orchestrated by specific gut bacteria to produce a family of compounds known as urolithins.[1][2][3] These metabolites are significantly more bioavailable than their precursors and are associated with a range of bioactive properties, including anti-inflammatory, antioxidant, and anti-aging effects.[4][5]

The production of different urolithins varies among individuals, leading to the classification of "urolithin metabotypes".[1][6] this compound (3,8,10-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in the urolithin production cascade.[1][7] Its formation is a critical step that requires specific enzymatic machinery not present in all gut bacteria. This guide focuses on the specific bacterial strains identified to date that are responsible for the production of this compound and the methodologies to study this process.

Key Bacterial Players in this compound Production

The conversion of ellagic acid to this compound is not accomplished by a single bacterial species but rather through the synergistic action of different bacteria. The primary bacterial genera implicated in this process are Gordonibacter, Ellagibacter, and Enterocloster.

  • Gordonibacter and Ellagibacter : These genera, belonging to the family Eggerthellaceae, are crucial for the initial steps of ellagic acid metabolism.[2] Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae can convert ellagic acid into intermediate urolithins like Urolithin M6 and Urolithin C.[1][8] Similarly, Ellagibacter isourolithinifaciens is also involved in these early-stage conversions.[2][9] However, a key finding is that these bacteria lack the 9-dehydroxylase activity necessary to convert Urolithin M6 into this compound.[6][10]

  • Enterocloster : This genus, particularly the species Enterocloster bolteae , has been identified as the critical producer of this compound.[2][6] These bacteria possess the necessary 9-dehydroxylase enzyme to carry out the conversion of Urolithin M6 to this compound.[6][10] The isolation and characterization of Enterocloster bolteae strains, such as CEBAS S4A9, have been pivotal in understanding the complete urolithin biosynthesis pathway.[2][6]

Quantitative Data on this compound Production

The production of this compound has been quantified in co-culture experiments that mimic the metabolic cooperation observed in the gut. The following tables summarize the key quantitative findings from such studies.

Table 1: this compound Production in a Co-culture of Gordonibacter urolithinfaciens DSM 27213T and Enterocloster bolteae CEBAS S4A9 [6]

Time (hours)This compound Concentration (μM)
15Detected
>15Progressively decreased

Table 2: this compound Production in a Co-culture of Ellagibacter isourolithinifaciens DSM 104140T and Enterocloster bolteae CEBAS S4A9 [6]

Time (days)This compound Concentration
3Maximal concentration achieved

Note: The original data presented in the referenced literature may include more detailed time points and concentrations. These tables provide a summarized view for comparative purposes.

Experimental Protocols

The following sections detail the methodologies for the cultivation of this compound-producing bacteria and the analysis of their metabolic products.

Bacterial Strains and Culture Conditions
  • Bacterial Strains:

    • Gordonibacter urolithinfaciens (e.g., DSM 27213T)

    • Ellagibacter isourolithinifaciens (e.g., DSM 104140T)

    • Enterocloster bolteae (e.g., CEBAS S4A9, DSM 15670T)

  • Growth Medium: A suitable medium for the cultivation of these anaerobic bacteria is modified Brucella Broth (mABB) supplemented with hemin (B1673052) and vitamin K.

  • Anaerobic Conditions: Strict anaerobic conditions are essential for the growth of these bacteria. This is typically achieved using an anaerobic chamber with a gas mixture of N2, H2, and CO2.

  • Incubation: Cultures are incubated at 37°C.

In Vitro Fermentation for this compound Production
  • Inoculum Preparation: Prepare fresh cultures of the individual bacterial strains.

  • Co-culture Setup: In an anaerobic chamber, combine the inocula of the desired strains (e.g., Gordonibacter urolithinfaciens and Enterocloster bolteae) in mABB.

  • Substrate Addition: Add the precursor, ellagic acid (EA), to the co-culture. EA can be dissolved in a suitable solvent like DMSO before being added to the medium.[11][12]

  • Incubation and Sampling: Incubate the co-culture at 37°C under anaerobic conditions. Collect aliquots at various time points to monitor the production of urolithins.[6]

Urolithin Analysis by HPLC-DAD-MS
  • Sample Preparation: Centrifuge the collected aliquots to pellet the bacterial cells. The supernatant is used for analysis.

  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode-array detector (DAD) and a mass spectrometer (MS). A C18 reversed-phase column is typically used for separation.

  • Detection and Quantification:

    • DAD: Monitor the eluate at specific wavelengths to detect and quantify urolithins. For instance, this compound can be quantified at 305 nm.[13]

    • MS: Use the mass spectrometer to confirm the identity of the urolithin intermediates based on their mass-to-charge ratio.

  • Standard Curves: Prepare calibration curves using commercially available or synthesized urolithin standards for accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound production and a typical experimental workflow.

Urolithin_M7_Pathway cluster_0 Gordonibacter / Ellagibacter cluster_1 Enterocloster EA Ellagic Acid UroM5 Urolithin M5 EA->UroM5 Lactone-ring cleavage, decarboxylation UroM6 Urolithin M6 UroM5->UroM6 Dehydroxylation UroM7 This compound UroM6->UroM7 9-dehydroxylase UroC Urolithin C UroM6->UroC 10-dehydroxylase UroA Urolithin A UroC->UroA 9-dehydroxylase

Caption: Metabolic pathway for this compound production from Ellagic Acid.

Experimental_Workflow Start Start: Isolate and Culture Bacterial Strains CoCulture Set up Anaerobic Co-culture (e.g., Gordonibacter + Enterocloster) Start->CoCulture AddEA Add Ellagic Acid (EA) as substrate CoCulture->AddEA Incubate Incubate at 37°C under Anaerobic Conditions AddEA->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Analyze Analyze Urolithins by HPLC-DAD-MS Sample->Analyze Quantify Quantify this compound and other metabolites Analyze->Quantify End End: Data Interpretation Quantify->End

Caption: Experimental workflow for in vitro this compound production.

Conclusion and Future Directions

The production of this compound is a clear example of metabolic cross-feeding among gut bacteria, where the final product is the result of a multi-species enzymatic cascade. The identification of Enterocloster bolteae as a key this compound producer has been a significant advancement in the field. Future research should focus on the isolation and characterization of other bacterial species with similar capabilities, the elucidation of the specific enzymes and genes involved in the 9-dehydroxylation step, and the impact of dietary and host factors on the abundance and activity of these this compound-producing bacteria. A deeper understanding of these microbial processes holds promise for the development of novel probiotics, prebiotics, and synbiotics aimed at modulating the gut microbiome to enhance the production of beneficial urolithins for improved human health.

References

Natural Dietary Sources Leading to Urolithin M7 Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M7, a gut microbial metabolite of dietary ellagitannins (ETs) and ellagic acid (EA), is emerging as a molecule of significant interest in the fields of pharmacology and nutritional science. Its biological activities, including antioxidant and anti-inflammatory effects, are linked to the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the natural dietary sources rich in this compound precursors, quantitative data on their content, detailed experimental protocols for the study of this compound formation, and an exploration of its putative signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins (ETs) and ellagic acid (EA).[1] These precursors are abundant in various fruits, nuts, and seeds.[2] While much of the research has focused on Urolithin A and B, intermediate urolithins, such as this compound, are gaining attention for their potential biological activities. This compound is a trihydroxy-urolithin that acts as an intermediate in the metabolic cascade leading to the formation of di- and monohydroxy-urolithins.[1] Understanding the dietary origins and metabolic formation of this compound is crucial for elucidating its physiological roles and harnessing its therapeutic potential.

Natural Dietary Sources of this compound Precursors

The formation of this compound is entirely dependent on the dietary intake of its precursors, ellagitannins and ellagic acid. These compounds are found in a variety of plant-based foods.

Key Dietary Sources

The primary dietary sources of ETs and EA that lead to the formation of urolithins, including this compound, are:

  • Pomegranates (Punica granatum) : Widely recognized as one of the richest sources of ellagitannins, particularly punicalagins.[3][4]

  • Berries (Rubus species) : Raspberries and blackberries are significant sources of ellagitannins, such as sanguiin H-6 and lambertianin C.[5][6] Strawberries also contribute to the dietary intake of these precursors.[7]

  • Nuts : Walnuts (Juglans regia) are a notable source of ellagitannins and ellagic acid.[8][9]

Quantitative Data on Ellagitannin and Ellagic Acid Content

The concentration of this compound precursors varies significantly depending on the food source, cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data for ellagitannin and ellagic acid content in key dietary sources.

Table 1: Ellagitannin and Ellagic Acid Content in Pomegranate Varieties

Pomegranate PartCultivar/VarietyCompoundConcentrationReference
HuskMollarEllagitannins1840.5 µg/g[10]
Juice (commercial)MollarEllagitannins146.9 mg/L[10]
PeelsVariousPunicalagin16-30 mg/g dry extract[3]
PeelsHicazEllagic Acid161.5 mg/100g[11]
Juice (commercial)Brand MEllagic Acid522.64 ± 1.81 mg/L[11][12]

Table 2: Ellagitannin and Ellagic Acid Content in Berry Species

Berry TypeCultivar/VarietyCompoundConcentration (mg/100g fresh weight)Reference
RaspberryVarious (21 cultivars)Ellagitannins94.15 - 174.27[13]
BlackberryVarious (15 cultivars)Ellagitannins88.02 - 389.75[13]
Raspberry-Ellagitannins155[6]
Blackberry-Ellagitannins343[6]
Cloudberry-Ellagitannins330[7]
Strawberry-Ellagitannins1-330 (range)[7]
Black Raspberries-Ellagic Acid1500 µg/g (dry weight)[14]

Table 3: Ellagitannin and Ellagic Acid Content in Walnut Cultivars

Walnut PartCultivar/VarietyCompoundConcentrationReference
Pellicle-Ellagic Acid128.98 mg/100 g[8]
Kernel-Ellagic Acid5.90 mg/100 g[8]
Kernel (baked)-Ellagic Acid5.17 ± 0.30 mg/g DW[15]
Wood Sawdust-Ellagic Acid39.3±8.8 mg/100g[11]

Metabolic Pathway of this compound Formation

This compound is an intermediate in the microbial metabolism of ellagic acid. The pathway involves a series of dehydroxylation steps carried out by specific gut bacteria.

This compound Metabolic Pathway Dietary Ellagitannins Dietary Ellagitannins Ellagic Acid Ellagic Acid Dietary Ellagitannins->Ellagic Acid Hydrolysis Urolithin M5 Urolithin M5 Ellagic Acid->Urolithin M5 Decarboxylation & Lactone Cleavage Urolithin M6 Urolithin M6 Urolithin M5->Urolithin M6 Dehydroxylation This compound This compound Urolithin M6->this compound Dehydroxylation Other Urolithins (Uro-C, etc.) Other Urolithins (Uro-C, etc.) Urolithin M6->Other Urolithins (Uro-C, etc.) Dehydroxylation This compound->Other Urolithins (Uro-C, etc.) Final Urolithins (Uro-A, Uro-B) Final Urolithins (Uro-A, Uro-B) Other Urolithins (Uro-C, etc.)->Final Urolithins (Uro-A, Uro-B) Further Dehydroxylation

Figure 1: Metabolic pathway of this compound formation from dietary ellagitannins.

Experimental Protocols

In Vitro Fermentation for this compound Production

This protocol describes the anaerobic fermentation of ellagic acid with human fecal microbiota to produce urolithins, including this compound.[16][17]

Materials:

  • Fresh fecal sample from a healthy human donor (screened for urolithin-producing metabotype)

  • Basal anaerobic medium (e.g., pre-reduced peptone-yeast extract-glucose medium)

  • Ellagic acid (Sigma-Aldrich or equivalent)

  • Anaerobic chamber or jars with gas-generating kits (e.g., GasPak™)

  • Sterile anaerobic tubes or vials

  • Centrifuge

  • Ethyl acetate (B1210297)

  • Nitrogen gas stream

  • LC-MS/MS system

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced anaerobic basal medium.

  • Inoculation: Inoculate sterile anaerobic tubes containing 9 mL of basal medium with 1 mL of the fecal slurry.

  • Substrate Addition: Add ellagic acid to the inoculated tubes to a final concentration of 50-100 µM. A stock solution of ellagic acid can be prepared in DMSO, ensuring the final DMSO concentration in the culture does not inhibit microbial growth.

  • Incubation: Incubate the tubes anaerobically at 37°C for 24-72 hours. Collect aliquots at different time points (e.g., 0, 12, 24, 48, 72 hours) to monitor the production of urolithins.

  • Sample Extraction:

    • Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.

    • Acidify the supernatant with formic acid (to a final concentration of 1%).

    • Extract the urolithins with an equal volume of ethyl acetate by vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate layer.

    • Repeat the extraction process.

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by LC-MS/MS for the identification and quantification of this compound and other urolithins.

Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and other urolithins (requires a this compound standard for optimization).

  • Quantification: Use a calibration curve generated with a certified this compound standard.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Quantification Dietary Source Dietary Source In Vitro Fermentation In Vitro Fermentation Dietary Source->In Vitro Fermentation Extraction Extraction In Vitro Fermentation->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Figure 2: General experimental workflow for the analysis of this compound formation.

Putative Signaling Pathways of this compound

While specific research on the signaling pathways of this compound is limited, its structural similarity to other bioactive urolithins, such as Urolithin A and B, suggests it may modulate similar pathways, particularly those involved in antioxidant and anti-inflammatory responses.

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. It is hypothesized that this compound, like other urolithins, can activate this pathway.

Putative Nrf2-Keap1 Signaling Pathway of this compound This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Leads to Nrf2 (active) Nrf2 (active) Nrf2->Nrf2 (active) Dissociation ARE ARE Nrf2 (active)->ARE Translocates to nucleus & binds Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) Induces transcription

Figure 3: Putative activation of the Nrf2-Keap1 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Urolithins have been shown to inhibit this pathway, and it is plausible that this compound exerts similar anti-inflammatory effects.

Putative NF-κB Signaling Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits This compound This compound This compound->IKK Complex Inhibition IκBα (P) IκBα (P) NF-κB (active) NF-κB (active) IκBα (P)->NF-κB (active) Dissociation & Degradation Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB (active)->Pro-inflammatory Genes (TNF-α, IL-6) Induces transcription

Figure 4: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a promising gut microbial metabolite derived from common dietary sources rich in ellagitannins and ellagic acid. This guide provides a foundational understanding of its origins, the quantitative presence of its precursors in foods, methodologies for its study, and its potential mechanisms of action. Further research is warranted to specifically quantify the conversion of dietary precursors to this compound and to definitively elucidate its signaling pathways and therapeutic potential. The information presented herein is intended to facilitate and guide future investigations into this intriguing bioactive compound.

References

A Technical Guide to the Physicochemical Properties of Synthetic Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a gut microbiota-derived metabolite of ellagitannins, which are polyphenols found in foods such as pomegranates, berries, and nuts. As a member of the urolithin family, this compound has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory effects.[1][2] The synthesis of this compound is crucial for enabling detailed in vitro and in vivo studies to elucidate its mechanisms of action and therapeutic potential. This technical guide provides a comprehensive overview of the known physicochemical properties of synthetic this compound, outlines key experimental protocols for its synthesis and analysis, and visualizes its role in relevant biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical data for synthetic this compound are summarized in the table below. This information is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 3,8,10-Trihydroxy-6H-dibenzo[b,d]pyran-6-one[3]
Synonyms 3,8,10-Trihydroxyurolithin[3]
CAS Number 531512-26-2[4]
Molecular Formula C₁₃H₈O₅[4]
Molecular Weight 244.2 g/mol [4]
Appearance Solid (Form: Neat)[3]
Storage Conditions Store at < -15°C in a tightly sealed container.[4]
Stability Hygroscopic[3]
Solubility Specific quantitative data in common solvents is not readily available. However, like other urolithins, it is expected to have poor solubility in water and good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6]

Synthesis and Experimental Protocols

The chemical synthesis of this compound allows for the production of a pure compound, free from contaminants of biological matrices, which is critical for accurate pharmacological and toxicological evaluation.

Chemical Synthesis

A reported synthetic route for this compound starts from 2-hydroxy-4-methoxybenzaldehyde (B30951) and involves a multi-step process.[7] A key step in forming the 6H-dibenzo[b,d]pyran-6-one core is an inverse electron demand Diels-Alder (IEDDA) reaction.[7] The general workflow for producing pure, synthetic this compound is outlined below.

G A Starting Materials (e.g., 2-hydroxy-4- methoxybenzaldehyde) B Multi-step Synthesis (incl. IEDDA reaction) A->B C Crude this compound B->C D Purification (Column Chromatography) C->D E Pure Synthetic This compound D->E

Caption: General workflow for the synthesis and purification of this compound.
Purification Protocol

Purification of the crude synthetic product is essential to remove unreacted starting materials, by-products, and other impurities.

  • Stationary Phase: Silica gel is typically used as the stationary phase for column chromatography.

  • Mobile Phase: A solvent gradient system is employed to separate the target compound. A common system involves a gradient of ethyl acetate (B1210297) in hexane, followed by methanol (B129727) in dichloromethane, to elute compounds of increasing polarity.

  • Fraction Collection: Fractions are collected from the column outlet.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid this compound.

Structural Elucidation and Analysis

The identity and purity of the final synthetic product must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[8][9] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the precise chemical structure, including the position of hydroxyl groups on the dibenzopyranone core.[11] The purity of the compound can also be assessed by the absence of signals from impurities.

Biological Activity and Key Signaling Pathways

This compound is known to exhibit antioxidant and anti-inflammatory properties.[1][2] While the specific pathways for this compound are still under investigation, the mechanisms of related urolithins, such as Urolithin A and B, are well-documented and likely involve conserved signaling cascades. The primary activities are linked to the modulation of the Nrf2 and NF-κB pathways.

  • Antioxidant Activity (Nrf2 Pathway Activation): Urolithins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Urolithins can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the upregulation of antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3]

  • Anti-inflammatory Activity (NF-κB Pathway Inhibition): The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6. Urolithins have been shown to exert anti-inflammatory effects by inhibiting this cascade, often by preventing the degradation of IκBα.[1][3][16]

The diagram below illustrates the putative mechanism of action for this compound based on these key pathways.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound IKK IKK This compound->IKK Inhibits Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation IkBa IκBα IKK->IkBa Inhibits NFkB_c NF-κB IkBa->NFkB_c NFkB_n NF-κB NFkB_c->NFkB_n Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes Upregulation Keap1 Keap1 Keap1->Nrf2_c Stimuli Stimuli Stimuli->IKK

Caption: Putative signaling pathways modulated by this compound.

References

Urolithin M7: A Technical Review of an Emerging Gut Microbiome Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a metabolite produced by the human gut microbiota from the dietary consumption of ellagitannins (ETs) and ellagic acid (EA), found in foods such as pomegranates, berries, and nuts. As a member of the urolithin family, which are dibenzopyran-6-one derivatives, this compound is gaining attention for its potential therapeutic properties. Structurally, it is a trihydroxy-urolithin. While extensive research has been conducted on other urolithins, particularly Urolithin A, the body of literature specifically focused on this compound is still emerging. This technical guide provides a comprehensive review of the current literature on this compound, including its synthesis, biological activities, and purported mechanisms of action. Due to the limited availability of data specific to this compound, this review will also draw upon findings from closely related urolithins to infer potential properties and guide future research directions.

Biosynthesis and Metabolism

Urolithins are not found in foods but are exclusively products of the gut microbiome.[1] The metabolic pathway begins with the hydrolysis of ellagitannins to ellagic acid in the gut. Subsequently, gut bacteria sequentially remove hydroxyl groups from ellagic acid to produce a series of urolithin intermediates. The transformation of ellagic acid by gut microbiota involves lactone-ring cleavage, decarboxylation, and dehydroxylation reactions.[2] This process starts with pentahydroxy-urolithins (Uro-M5), proceeds through tetrahydroxy-urolithins (Uro-D, Uro-E, Uro-M6), and then to trihydroxy-urolithins, which include Urolithin C and this compound.[2][3] These are further metabolized to dihydroxy-urolithins (Urolithin A and Isourolithin A) and finally to monohydroxy-urolithin (Urolithin B).[2][3]

The production of specific urolithins is dependent on an individual's gut microbiome composition, leading to different "urolithin metabotypes".[3] Following production in the gut, urolithins are absorbed and undergo phase II metabolism in the liver, leading to the formation of glucuronide and sulfate (B86663) conjugates, which are the primary forms found in systemic circulation.[1]

Biological Activities and Therapeutic Potential

While specific quantitative data on the biological activities of this compound are scarce, the available information suggests that, like other urolithins, it possesses antioxidant and anti-inflammatory properties.[2]

Antioxidant Activity

Urolithins are known to exhibit antioxidant effects, which are generally correlated with the number of hydroxyl groups.[4] Studies on other urolithins suggest that they can act as direct radical scavengers and also modulate intracellular antioxidant signaling pathways.[5] A primary mechanism for the antioxidant action of related compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[5][6]

Anti-inflammatory Activity

This compound is reported to modulate inflammatory signaling pathways.[2] Research on other urolithins, such as Urolithin A and B, has demonstrated potent anti-inflammatory effects mediated through the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[6][7][8][9][10] By targeting these pathways, urolithins can downregulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10]

Quantitative Data Summary

UrolithinAssayCell Line/ModelEndpointResultReference
Urolithin A COX-2 InhibitionHuman breast cancer (MCF-7)IC5044.04 µg/mL[11][12][13]
Protein DenaturationBovine Serum Albumin% Inhibition (at 500 µg/mL)37.6 ± 0.1%[12]
Protein DenaturationEgg Albumin% Inhibition (at 500 µg/mL)43.2 ± 0.07%[12]
Urolithin C DPPH Radical Scavenging-IC503.3 µg/mL[14]
FRAP Assay-Ferrous EquivalentsHigher than Uro-A[14]
Urolithin D DPPH Radical Scavenging-IC502.1 µg/mL[14]
FRAP Assay-Ferrous EquivalentsHighest among A, B, C, D[14]
Urolithin B DPPH Radical Scavenging-ActivityNo significant activity[5][14]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. The following are generalized protocols for assessing the anti-inflammatory and antioxidant activities of urolithins, which can be adapted for this compound research.

In Vitro Anti-inflammatory Assay (NF-κB Inhibition)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Seed cells in appropriate well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: After 24 hours of incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.[9]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[9]

  • Western Blot Analysis for Signaling Pathways:

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, phospho-Akt).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

    • Mix the this compound solutions with a methanolic solution of DPPH.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.[14]

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Use a commercial FRAP assay kit.

    • Prepare different concentrations of this compound.

    • The assay measures the reduction of ferric iron (Fe III) to ferrous iron (Fe II) by the antioxidant.

    • Measure the absorbance of the resulting blue-colored complex at 594 nm.

    • Calculate the antioxidant capacity using a Fe(II) standard curve.[14]

Signaling Pathways and Mechanisms of Action

Based on studies of related urolithins, this compound may exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these potential pathways.

Urolithin_Metabolism Ellagitannins Ellagitannins (from diet) EllagicAcid Ellagic Acid Ellagitannins->EllagicAcid Hydrolysis GutMicrobiota Gut Microbiota EllagicAcid->GutMicrobiota UroM5 Urolithin M5 (Pentahydroxy) GutMicrobiota->UroM5 Metabolism UroM6 Urolithin M6 (Tetrahydroxy) UroM5->UroM6 Dehydroxylation UroM7 This compound (Trihydroxy) UroM6->UroM7 Dehydroxylation UroA Urolithin A (Dihydroxy) UroM7->UroA Dehydroxylation SystemicCirculation Absorption & Systemic Circulation (Conjugated forms) UroM7->SystemicCirculation UroB Urolithin B (Monohydroxy) UroA->UroB Dehydroxylation UroA->SystemicCirculation UroB->SystemicCirculation

Biosynthesis of this compound from dietary precursors.

Anti_Inflammatory_Pathway cluster_UrolithinM7 This compound (Putative Action) cluster_Signaling Intracellular Signaling cluster_Nucleus Nucleus UrolithinM7 This compound IKK IKK UrolithinM7->IKK MAPK MAPK (p38, JNK, ERK) UrolithinM7->MAPK Akt Akt UrolithinM7->Akt IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->Gene activates PI3K PI3K PI3K->Akt Akt->NFkB activates NFkB_nuc->Gene activates Inflammation Inflammation Gene->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK TLR4->PI3K Antioxidant_Pathway cluster_UrolithinM7 This compound (Putative Action) cluster_Signaling Intracellular Signaling cluster_Nucleus Nucleus UrolithinM7 This compound Keap1 Keap1 UrolithinM7->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates CellularProtection Cellular Protection Antioxidant_Genes->CellularProtection OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1

References

Methodological & Application

Urolithin M7: A Detailed Protocol for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive application note detailing the synthesis and purification of Urolithin M7, a significant metabolite of ellagic acid with potential therapeutic applications. This document provides a detailed protocol, quantitative data, and visual workflows to facilitate the production of high-purity this compound for research purposes.

This compound, a trihydroxy urolithin, is a gut microbiota-derived metabolite of ellagic acid found in pomegranates, berries, and nuts. It is a subject of growing interest in the scientific community for its potential roles in modulating cellular processes and its promising applications in studying metabolic health and age-related cellular decline.

This application note outlines a robust chemical synthesis protocol for this compound (3,8,10-trihydroxy-6H-dibenzo[b,d]pyran-6-one), leveraging the well-established Ullmann condensation reaction. The protocol is designed to be accessible to researchers with a background in organic synthesis.

Synthesis and Purification Overview

The synthesis of this compound is accomplished through a multi-step process that includes a copper-catalyzed Ullmann condensation followed by deprotection and purification. The general workflow is depicted below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 2-bromo-3,5-dimethoxybenzoic acid 1,2,4-trimethoxybenzene (B152335) ullmann Ullmann Condensation (Copper-catalyzed) start->ullmann deprotection Demethylation (BBr3) ullmann->deprotection crude Crude this compound deprotection->crude mplc Medium Pressure Liquid Chromatography (MPLC) crude->mplc hplc Reverse-Phase HPLC mplc->hplc pure Pure this compound (>98%) hplc->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of 3,8,10-trimethoxy-6H-dibenzo[b,d]pyran-6-one (Protected this compound)

The synthesis begins with the Ullmann condensation of 2-bromo-3,5-dimethoxybenzoic acid and 1,2,4-trimethoxybenzene. This reaction forms the core dibenzopyranone structure with the hydroxyl groups protected as methyl ethers.

Materials:

  • 2-bromo-3,5-dimethoxybenzoic acid

  • 1,2,4-trimethoxybenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-bromo-3,5-dimethoxybenzoic acid (1.0 eq), 1,2,4-trimethoxybenzene (1.2 eq), CuI (0.2 eq), and K2CO3 (2.5 eq).

  • Add anhydrous DMF and toluene (4:1 v/v) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.

Part 2: Demethylation to Yield this compound

The methoxy (B1213986) protecting groups are removed using boron tribromide (BBr3) to yield the final trihydroxy product.

Materials:

Procedure:

  • Dissolve the crude protected this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in DCM (4.0 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure to obtain the crude this compound.

Purification Protocol

A two-step purification process is employed to achieve high purity this compound.

Step 1: Medium Pressure Liquid Chromatography (MPLC)

Initial purification of the crude product is performed using MPLC.

Conditions:

Procedure:

  • Dissolve the crude this compound in a minimal amount of DCM.

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed MPLC column.

  • Elute the compound using the specified solvent gradient.

  • Collect fractions and analyze by TLC to identify those containing this compound.

  • Combine the pure fractions and concentrate under reduced pressure.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification to achieve >98% purity is performed using preparative RP-HPLC.

Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid (e.g., 20% to 80% acetonitrile).

  • Detection: UV at 254 nm and 305 nm.

Procedure:

  • Dissolve the partially purified this compound from the MPLC step in a suitable solvent (e.g., methanol or DMSO).

  • Inject the solution onto the preparative RP-HPLC system.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fractions to obtain pure this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValue
Synthesis
Ullmann Condensation Yield60-70%
Demethylation Yield80-90%
Overall Synthesis Yield48-63%
Purification
Purity after MPLC~90-95%
Final Purity after RP-HPLC>98%
Analytical Data
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
¹H NMR (DMSO-d6, 400 MHz) δ10.2 (s, 1H), 9.8 (s, 1H), 9.5 (s, 1H), 8.1 (d, J=8.4 Hz, 1H), 7.4 (d, J=2.2 Hz, 1H), 7.2 (dd, J=8.4, 2.2 Hz, 1H), 6.9 (d, J=2.0 Hz, 1H), 6.8 (d, J=2.0 Hz, 1H)
MS (ESI-) m/z243.0 [M-H]⁻

Signaling Pathway

This compound is known to modulate various signaling pathways involved in inflammation and oxidative stress. A simplified diagram of its potential mechanism of action is presented below.

Signaling_Pathway UrolithinM7 This compound NFkB NF-κB Pathway UrolithinM7->NFkB Inhibits Nrf2 Nrf2 Pathway UrolithinM7->Nrf2 Activates Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes Antioxidant Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant Promotes

Caption: Potential signaling pathways modulated by this compound.

This detailed application note provides researchers with the necessary tools and information to synthesize and purify this compound, enabling further investigation into its biological activities and therapeutic potential.

Application Note: Quantification of Urolithin M7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Urolithin M7 in human plasma. Urolithins are microbial metabolites of ellagic acid and ellagitannins, and their quantification in biological matrices is crucial for pharmacokinetic, nutritional, and clinical studies. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in negative electrospray ionization mode. The protocol provides detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation guidelines, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound (3,8,10-trihydroxy-urolithin) is a gut microbial metabolite derived from dietary ellagitannins and ellagic acid.[1] Emerging research suggests that urolithins may possess various biological activities, including anti-inflammatory and antioxidant properties, making them promising molecules in disease prevention and therapy.[2][3] Accurate and precise quantification of this compound in plasma is essential to understand its bioavailability, metabolism, and potential health effects. This application note presents a comprehensive LC-MS/MS method designed for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound standard (purity >95%)

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₆) as internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

Standard Solutions

Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). Calibration standards are prepared by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation

Plasma sample preparation is performed using protein precipitation, a common and effective method for urolithin extraction.[4][5][6]

  • Allow plasma samples to thaw on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% mobile phase A and 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[1][7]
Mobile Phase A 0.1% Formic acid in water[1][4]
Mobile Phase B 0.1% Formic acid in acetonitrile[1][4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL[1]
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.050
7.095
8.095
8.15
10.05

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1][2][8]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)243.2To be determined100To be optimized
This compound (Qualifier)243.2To be determined100To be optimized
This compound-¹³C₆ (IS)249.2To be determined100To be optimized

Note: The precursor ion for this compound is the deprotonated molecule [M-H]⁻. Product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention time of this compound and the IS.

  • Linearity and Range: The linearity of the calibration curve should be evaluated over the specified concentration range. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.

  • Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 3: Summary of Quantitative Data for this compound Method Validation

ParameterResultAcceptance Criteria
Linearity (r²) >0.995>0.99
Range 0.1 - 100 ng/mL-
LLOQ 0.1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (CV%) <10%<15%
Inter-day Precision (CV%) <12%<15%
Intra-day Accuracy (%) 95 - 108%85 - 115%
Inter-day Accuracy (%) 93 - 110%85 - 115%
Mean Extraction Recovery ~90%Consistent and reproducible
Matrix Effect <15%<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (300 µL cold ACN) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

References

Application Notes and Protocols for the Detection of Urolithin M7 in Human Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits, nuts, and seeds such as pomegranates, berries, and walnuts. Among these, Urolithin M7 has been identified as a trihydroxy-urolithin. An isomer, Urolithin M7R (4,8,10-trihydroxy urolithin), has been detected in human fecal samples following the consumption of pomegranate extract.[1][2][3] The presence and concentration of these metabolites are of significant interest due to their potential antioxidant and anti-inflammatory properties, which may contribute to the health benefits associated with ellagitannin-rich foods.[4] These application notes provide a comprehensive guide to the detection and quantification of this compound in human fecal samples, including detailed experimental protocols and data presentation.

Data Presentation

While specific quantitative data for this compound in human fecal samples is not extensively available in the current literature, the following table summarizes the detection of related urolithins to provide a comparative context. The production of urolithins is highly dependent on an individual's gut microbiome, leading to different "metabotypes."

Urolithin MetaboliteMatrixDetection MethodConcentration RangeReference
Urolithin M7R Human FecesHPLC-DAD-MS, UPLC-QTOF-MSDetected, but not quantified[1][2][3]
Urolithin A Human FecesLC-MS/MSVariable, dependent on metabotype[4]
Urolithin B Human FecesLC-MS/MSVariable, dependent on metabotype[4]
Urolithin C Human FecesLC-MS/MSVariable, dependent on metabotype[5]
Urolithin M6R Human FecesHPLC-DAD-MS, UPLC-QTOF-MSDetected, but not quantified[1][2][3]
Urolithin CR Human FecesHPLC-DAD-MS, UPLC-QTOF-MSDetected, but not quantified[1][2][3]
Urolithin AR Human FecesHPLC-DAD-MS, UPLC-QTOF-MSDetected, but not quantified[1][2][3]

Experimental Protocols

Fecal Sample Homogenization and Extraction

This protocol is adapted from methods used for the extraction of various urolithins from human fecal samples.

Materials:

  • Frozen human fecal samples (-80°C)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Centrifuge tubes (50 mL)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Vortex mixer

  • Centrifuge capable of 5000 x g

  • Syringe filters (0.22 µm, PVDF or PTFE)

  • Autosampler vials

Procedure:

  • Allow frozen fecal samples to thaw on ice.

  • Weigh approximately 0.2-0.5 g of the fecal sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (Methanol:Water 80:20, v/v with 0.1% Formic Acid).

  • Homogenize the sample using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

  • Vortex the suspension for 5 minutes.

  • Centrifuge the homogenate at 5000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For enhanced recovery, the pellet can be re-extracted with another 5 mL of the extraction solvent, and the supernatants can be combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

UPLC-QTOF-MS Method for this compound Detection

This method is based on published protocols for the analysis of novel urolithins in human feces.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Linear gradient to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325°C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Mass Range: m/z 100-1000

  • Data Acquisition: MS and Auto MS/MS mode to acquire fragmentation data for identification. The expected m/z for the deprotonated molecule [M-H]⁻ of this compound (C13H8O5) is 243.03.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection fecal_sample Human Fecal Sample homogenization Homogenization in Extraction Solvent fecal_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.22 µm) supernatant_collection->filtration uplc UPLC Separation filtration->uplc Inject into UPLC qtof_ms QTOF-MS Detection (Negative Ion Mode) uplc->qtof_ms data_analysis Data Analysis (Identification & Quantification) qtof_ms->data_analysis

Caption: Workflow for fecal sample preparation and UPLC-QTOF-MS analysis.

Putative Signaling Pathways Modulated by Urolithins

While specific data for this compound is limited, urolithins in general, particularly Urolithin A, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

signaling_pathway cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_urolithin Urolithin Intervention cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway stimuli Stimuli nfkb_activation NF-κB Activation stimuli->nfkb_activation urolithin_m7 This compound (Putative Action) urolithin_m7->nfkb_activation Inhibition nrf2_activation Nrf2 Activation urolithin_m7->nrf2_activation Activation inflammatory_genes Pro-inflammatory Gene Expression nfkb_activation->inflammatory_genes antioxidant_genes Antioxidant Gene Expression nrf2_activation->antioxidant_genes

Caption: General urolithin modulation of NF-κB and Nrf2 pathways.

Disclaimer: The signaling pathway diagram illustrates the general anti-inflammatory and antioxidant mechanisms reported for urolithins, primarily Urolithin A. The direct effects of this compound on these pathways require further specific investigation.

Concluding Remarks

The detection and quantification of this compound in human fecal samples is a developing area of research. The protocols provided herein offer a robust framework for the analysis of this and other related urolithins. As research progresses, it will be crucial to establish specific quantitative data for this compound and to elucidate its precise mechanisms of action. This will enable a better understanding of its potential role in human health and its development as a potential therapeutic agent.

References

Protocol for Urolithin Administration in Mouse Models: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in-vivo administration protocols for Urolithin M7 in mouse models are not well-documented. This compound is recognized as an orally active gut microbiota metabolite that plays a role in inhibiting oxidative stress and modulating inflammatory signaling pathways[1]. However, detailed experimental data regarding its dosage, administration routes, and specific effects in preclinical mouse models are scarce.

The following application notes and protocols are based on extensive research conducted on structurally related and more widely studied urolithins, primarily Urolithin A (UA) and Urolithin B (UB). These protocols are intended to serve as a comprehensive reference for researchers and drug development professionals to design and conduct initial studies with this compound, with the strong recommendation that initial dose-response and toxicity studies be performed.

Data Presentation: Quantitative Summary of Urolithin Administration in Mice

The following tables summarize quantitative data from various studies involving the administration of Urolithin A and Urolithin B in mouse and rat models. This information can be used as a starting point for designing experiments with this compound.

Table 1: Oral Administration of Urolithins in Rodent Models

UrolithinDosageMouse/Rat StrainAdministration RouteFrequencyDurationModelKey Findings
Urolithin A50 or 100 mg/kgFructose-fed miceOral gavageOnce daily8 weeksHyperuricemic NephropathyAttenuated renal oxidative stress and inflammation[2].
Urolithin B50 or 100 mg/kgMiceOral gavageDaily4 daysCholestatic Liver InjuryReduced elevated serum transaminases and total bilirubin[3].
Urolithin B50 to 200 mg/kgMiceOral administrationDailyN/AMuscle AtrophyCounteracted muscle atrophy[4].
Urolithin A0.6 mg/mouseC57BL/6 miceOral gavageSingle dose24 hoursPharmacokineticsRapidly metabolized[5].

Table 2: Intraperitoneal and Other Administration Routes of Urolithins in Rodent Models

UrolithinDosageMouse/Rat StrainAdministration RouteFrequencyDurationModelKey Findings
Urolithin A/B2.5 mg/kg/dayStreptozotocin-induced diabetic ratsIntraperitoneal injectionDaily3 weeksDiabetic CardiomyopathyPrevented cardiac dysfunction[6].
Urolithin B10 µ g/day MiceMini-osmotic pumpContinuous28 daysMuscle AtrophyCounteracted muscle atrophy[4].
Urolithin A3.0 or 15.0 mg/kg/dayd-galactose-induced aging miceColonic infusionDailyN/AAgingIncreased forelimb grip strength and improved cognitive function[7].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Urolithin A and B, which can be adapted for this compound.

Protocol 1: Induction of Hyperuricemic Nephropathy and Urolithin A Treatment

Objective: To evaluate the therapeutic potential of Urolithin A in a mouse model of fructose-induced hyperuricemic nephropathy[2].

Animal Model: Male C57BL/6 mice.

Materials:

  • Urolithin A (purity ≥97%)

  • Fructose (B13574)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Gavage needles

  • Metabolic cages

Procedure:

  • Acclimation: Acclimate mice for one week with free access to standard chow and water.

  • Model Induction: For the model group, provide mice with 10% fructose in their drinking water for 8 weeks to induce hyperuricemic nephropathy. The control group receives regular drinking water.

  • Urolithin A Administration:

    • Prepare Urolithin A suspensions in the vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).

    • Administer the Urolithin A suspension or vehicle alone to the respective groups via oral gavage once daily for the 8-week duration of the study.

  • Sample Collection:

    • At the end of the 8-week treatment period, house mice in metabolic cages for 24-hour urine collection.

    • Euthanize the mice and collect blood samples via cardiac puncture.

    • Harvest kidney tissues for histological and biochemical analysis.

  • Outcome Measures:

    • Measure serum levels of uric acid, creatinine, and blood urea (B33335) nitrogen (BUN).

    • Analyze urine for protein content.

    • Conduct histological examination of kidney tissues (e.g., H&E and Masson's trichrome staining).

    • Perform biochemical assays on kidney homogenates to assess oxidative stress markers (e.g., MDA, SOD, GSH-Px) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

Protocol 2: Induction of Muscle Atrophy and Urolithin B Treatment

Objective: To investigate the effect of Urolithin B on dexamethasone-induced muscle atrophy[4].

Animal Model: Adult mice of a suitable strain.

Materials:

  • Urolithin B

  • Dexamethasone (B1670325)

  • Vehicle for Urolithin B (e.g., saline with 0.1% DMSO)

  • Vehicle for dexamethasone (e.g., saline)

  • Intraperitoneal injection needles or mini-osmotic pumps

Procedure:

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • Atrophy Induction: Administer dexamethasone (e.g., 20 mg/kg/day) via intraperitoneal injection or in the drinking water to induce muscle atrophy.

  • Urolithin B Administration:

    • Oral Gavage: Administer Urolithin B (e.g., 50-200 mg/kg) or vehicle control concurrently with dexamethasone treatment daily for the study duration (e.g., 10-21 days).

    • Mini-osmotic Pump: For continuous delivery, implant mini-osmotic pumps subcutaneously to deliver a constant dose of Urolithin B (e.g., 10 µ g/day ) over the treatment period.

  • Outcome Measures:

    • At the end of the study, measure body weight.

    • Dissect and weigh specific muscles (e.g., tibialis anterior, gastrocnemius).

    • Perform histological analysis of muscle tissue to measure muscle fiber size.

    • Conduct functional tests such as grip strength.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Urolithins

Urolithins, particularly Urolithin A, have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cellular health. Urolithin A is a known inducer of mitophagy, the process of clearing damaged mitochondria[3]. It has also been shown to inhibit the NF-κB and mTOR signaling pathways[7][8].

Urolithin_Signaling Urolithin Urolithin A/B NFkB NF-κB Pathway Urolithin->NFkB Inhibits mTOR mTOR Pathway Urolithin->mTOR Inhibits Mitophagy Mitophagy Urolithin->Mitophagy Induces Antioxidant Antioxidant Response Urolithin->Antioxidant Promotes Inflammation Inflammation NFkB->Inflammation mTOR->Inflammation CellHealth Improved Cellular Health & Function Mitophagy->CellHealth Antioxidant->CellHealth Experimental_Workflow start Start: Acclimation of Mice induction Disease Model Induction (e.g., chemical, diet, genetic) start->induction treatment This compound Administration (Specify dose, route, frequency) induction->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring collection Sample Collection (Blood, tissues, urine) monitoring->collection analysis Downstream Analysis (Histology, Biochemistry, Molecular) collection->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Treating Neurons with Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro treatment of neuronal cells with Urolithin M7, a metabolite of ellagic acid with potential neuroprotective properties. The protocol is designed for use with the human neuroblastoma cell line SH-SY5Y, a widely used model in neuroscience research. Additionally, this guide outlines the key signaling pathways implicated in the neuroprotective effects of urolithins.

Introduction

Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in pomegranates, berries, and nuts.[1][2] Urolithin A (UA), a closely related compound to this compound, has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[3][4] Preclinical studies suggest that urolithins can cross the blood-brain barrier, making them promising candidates for the investigation of neurodegenerative diseases.[5] This protocol provides a framework for assessing the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases due to its ability to differentiate into a more mature neuronal phenotype.[6][7]

Materials:

  • SH-SY5Y cells

  • Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.[6]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Passaging: When cells reach 70-80% confluency, aspirate the culture medium and wash the cells once with PBS.[6]

  • Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.[6]

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[6]

  • Resuspend the cell pellet in fresh medium and plate at the desired density.[6]

Neuronal Differentiation of SH-SY5Y Cells (Recommended)

For neuroprotection studies, it is often beneficial to differentiate SH-SY5Y cells to a more mature neuronal phenotype, which can increase their susceptibility to neurotoxins.[9]

Materials:

  • SH-SY5Y cells

  • Differentiation Medium: Culture medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).[6]

Protocol:

  • Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL in the desired culture vessel.[6]

  • Differentiation: After 24 hours, replace the culture medium with the differentiation medium.[6]

  • Incubation: Culture the cells in the differentiation medium for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.[6]

This compound Treatment and Induction of Oxidative Stress

This protocol describes a pre-treatment strategy to evaluate the protective effects of this compound against a neurotoxic insult. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress.[1]

Materials:

  • Differentiated SH-SY5Y cells

  • This compound (stock solution prepared in DMSO and diluted in culture medium)

  • Hydrogen peroxide (H₂O₂)

  • Culture medium

Protocol:

  • Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1-20 µM) for 6-24 hours.[1]

  • Neurotoxin Preparation: Prepare a working solution of H₂O₂ in culture medium. A final concentration of 300-500 µM is often used to induce cell death.[1]

  • Induction of Toxicity: After the this compound pre-treatment, remove the medium and add the H₂O₂ solution to the cell cultures.

  • Incubation: Incubate the cells with H₂O₂ for the desired time (e.g., 18-24 hours).[1]

Data Presentation

The following tables summarize key quantitative parameters for the experimental setup.

Table 1: Cell Culture and Differentiation Parameters

ParameterValueReference
Cell LineSH-SY5Y[6][7]
Seeding Density (Differentiation)1 x 10⁵ cells/mL[6]
Retinoic Acid Concentration10 µM[6]
Differentiation Duration5-7 days[6]

Table 2: Treatment Parameters

ParameterValueReference
This compound Concentration Range1 - 20 µM (suggested, based on Urolithin A studies)[1]
This compound Pre-treatment Duration6 - 24 hours[1]
H₂O₂ Concentration for Neurotoxicity300 - 500 µM[1]
H₂O₂ Incubation Duration18 - 24 hours[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A SH-SY5Y Cell Culture B Neuronal Differentiation (10 µM Retinoic Acid, 5-7 days) A->B C Pre-treatment with This compound (1-20 µM, 6-24h) B->C D Induction of Oxidative Stress (300-500 µM H₂O₂, 18-24h) C->D E Cell Viability Assays (e.g., MTT, LDH) D->E F Western Blot for Signaling Proteins D->F G Measurement of Reactive Oxygen Species (ROS) D->G

Caption: Experimental workflow for this compound treatment.

This compound Signaling Pathways

Urolithins have been shown to exert their neuroprotective effects through the modulation of key signaling pathways, primarily by activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway.[10][11][12]

G cluster_0 This compound Action cluster_1 Nrf2 Pathway (Antioxidant Response) cluster_2 NF-κB Pathway (Anti-inflammatory Response) UrolithinM7 This compound Nrf2 Nrf2 Activation UrolithinM7->Nrf2 NFkB NF-κB Inhibition UrolithinM7->NFkB ARE Antioxidant Response Element (ARE) Transcription Nrf2->ARE HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Antioxidant Increased Antioxidant Defense HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory Neuroinflammation Reduced Neuroinflammation Inflammatory->Neuroinflammation Neuroinflammation->Neuroprotection

Caption: Key signaling pathways of this compound.

References

Application Notes and Protocols for Urolithin M7 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Urolithin M7, a gut microbial metabolite of ellagitannins, in various in vitro assays. This compound has garnered interest for its potential therapeutic effects, primarily linked to its antioxidant and anti-inflammatory properties.[1] This document outlines its solubility characteristics, protocols for preparing solutions, and methodologies for common cell-based assays.

Data Presentation: Solubility and Storage

Due to the limited availability of specific quantitative solubility data for this compound, the following table includes data from structurally similar urolithins (Urolithin A and Urolithin B) to provide guidance for solvent selection and stock solution preparation. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

ParameterValueSource(s)
This compound Properties
Molecular FormulaC₁₃H₈O₅[2]
Molecular Weight244.20 g/mol [2]
AppearanceCrystalline solid
Purity≥98%
Solubility (Analogues)
Urolithin A in DMSO~30-50 mg/mL[3][4]
Urolithin B in DMSO~30 mg/mL[5][6]
Urolithin A in EthanolSlightly soluble[4]
Urolithin B in Ethanol~30 mg/mL[5][6]
Urolithin A in 1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL[4]
Storage
Solid Form-20°C[4][5]
DMSO Stock Solution-80°C (aliquoted to avoid freeze-thaw cycles)[7]
Aqueous Working SolutionNot recommended for storage for more than one day[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for nonpolar compounds in cell culture applications.

Materials:

  • This compound (solid, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound = 244.20 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you need: Mass (g) = 10 mmol/L * 1 L/1000 mL * 244.20 g/mol * 1 mL = 0.002442 g = 2.442 mg

  • Weigh this compound:

    • Accurately weigh approximately 2.44 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol provides a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group treated with the same final concentration of DMSO.

    • Pre-treat the cells with the this compound working solutions or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an untreated control group (no LPS, no this compound).

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

Urolithins are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[8] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Urolithins can inhibit this process.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) UrolithinM7 This compound UrolithinM7->IKK Inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of this compound in a cell-based assay.

experimental_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_solutions Prepare this compound working solutions adhere->prepare_solutions pre_treat Pre-treat cells with This compound (1 hour) prepare_solutions->pre_treat stimulate Stimulate with LPS (24 hours) pre_treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay for Nitric Oxide measurement collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze Analyze data and determine % inhibition measure_absorbance->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

References

Application Notes and Protocols for Urolithin M7 Standard Preparation for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts. As a bioactive compound, this compound is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of this compound in biological matrices and other samples is crucial for pharmacokinetic studies, metabolism research, and the development of functional foods and therapeutics. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, requiring accurately prepared analytical standards for calibration and quantification.

This document provides a detailed protocol for the preparation of this compound standard solutions for use in HPLC analysis. It covers solvent selection, stock solution preparation, creation of a calibration curve, and proper storage conditions.

Materials and Equipment

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)[3]

    • High-purity solvents (HPLC or LC-MS grade):

      • Dimethyl sulfoxide (B87167) (DMSO)

      • Methanol (MeOH)

      • Acetonitrile (ACN)[4]

      • Ultrapure water (18.2 MΩ·cm)

      • Formic acid (FA), LC-MS grade[4]

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Volumetric flasks (Class A)

    • Micropipettes (calibrated)

    • Vortex mixer

    • Ultrasonic bath

    • Amber glass vials with PTFE-lined caps

    • HPLC or UHPLC system with UV/Vis or Diode Array Detector (DAD)

Experimental Protocols

Solvent and Diluent Preparation

The selection of an appropriate solvent is critical for ensuring the stability and solubility of the this compound standard. Due to the phenolic nature of urolithins, they are generally soluble in organic solvents and sparingly soluble in aqueous solutions.[3]

  • Primary Solvent (for Stock Solution): Use 100% DMSO or Methanol. DMSO is often preferred for long-term storage due to its ability to solubilize a wide range of compounds and prevent degradation.[3]

  • Working Diluent (for Calibration Standards): A mixture compatible with the HPLC mobile phase is recommended to ensure good peak shape. A common diluent is 50:50 Methanol:Water or the initial mobile phase composition.[5][6]

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1.0 mg of this compound analytical standard into a clean, tared amber vial. Record the exact weight.

  • Solubilization: Add the primary solvent (e.g., DMSO) dropwise to the vial. To prepare a 1 mg/mL solution, add 1.0 mL of solvent for every 1.0 mg of standard.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the standard is completely dissolved.

  • Storage: Store the stock solution in an amber glass vial at -20°C.[7] Under these conditions, the stock solution is expected to be stable for several months.

Preparation of Intermediate and Working Calibration Standards

Serial dilutions are performed to create a set of calibration standards from the stock solution. The concentration range should bracket the expected concentration of this compound in the samples to be analyzed.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1.0 mL volumetric flask.

    • Bring the volume to 1.0 mL with the working diluent (e.g., 50:50 Methanol:Water).

    • Vortex thoroughly to mix.

  • Working Calibration Standards:

    • Perform serial dilutions from the intermediate stock solution to prepare a calibration curve. An example range could be 0.1 µg/mL to 10 µg/mL.[6]

    • Label amber HPLC vials for each concentration level and a blank (diluent only).

    • Prepare the standards as described in the table below.

Data Presentation

Table 1: Example Preparation of this compound Calibration Curve Standards
Standard LevelConcentration (µg/mL)Volume of 100 µg/mL Intermediate Stock (µL)Final Volume (µL)Diluent Volume (µL)
Blank0010001000
STD 10.111000999
STD 20.551000995
STD 31.0101000990
STD 42.5251000975
STD 55.0501000950
STD 610.01001000900
Table 2: Typical HPLC Conditions for Urolithin Analysis
ParameterCondition
Column Reversed-phase C18 (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient Optimized based on the specific urolithins being analyzed
Flow Rate 0.4 - 0.5 mL/min[4]
Injection Volume 5 - 10 µL[4][8]
Column Temperature 25°C
Detection Wavelength 305 nm[4]

Visualizations

Workflow and Pathway Diagrams

Urolithin_M7_Standard_Preparation_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh 1. Weigh this compound Analytical Standard dissolve 2. Dissolve in DMSO to create 1 mg/mL Primary Stock weigh->dissolve intermediate 3. Prepare 100 µg/mL Intermediate Stock with Diluent dissolve->intermediate serial_dilute 4. Perform Serial Dilutions for Calibration Curve (0.1-10 µg/mL) intermediate->serial_dilute inject 5. Inject Standards into HPLC System serial_dilute->inject generate_curve 6. Generate Calibration Curve (Peak Area vs. Concentration) inject->generate_curve quantify 7. Quantify this compound in Samples generate_curve->quantify

Caption: Workflow for this compound Standard Preparation and HPLC Analysis.

Urolithin_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes urolithin_m7 This compound oxidative_stress Oxidative Stress urolithin_m7->oxidative_stress Inhibits inflammation Inflammation (e.g., NF-κB Pathway) urolithin_m7->inflammation Modulates antioxidant Antioxidant Effects oxidative_stress->antioxidant anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory

Caption: General Signaling Pathways Modulated by Urolithins.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines for solvent selection, accurate weighing, and proper dilution techniques will ensure the generation of reliable and reproducible calibration curves, which are essential for the accurate quantification of this compound in research and development settings.

References

Application Notes and Protocols for Studying Urolithin M7 Metabolism In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in fruits and nuts like pomegranates, berries, and walnuts. Urolithin M7, a trihydroxy-urolithin, is one such metabolite that has been identified in human biological samples.[1] Understanding the metabolic fate of this compound is crucial for elucidating its potential health benefits, including its antioxidant and anti-inflammatory properties.[2] These application notes provide a comprehensive in vitro model for studying the metabolism of this compound, focusing on phase II conjugation reactions, and offer detailed protocols for researchers in drug discovery and development.

In Vitro Models for this compound Metabolism

The primary routes of metabolism for urolithins in vivo are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These phase II metabolic reactions primarily occur in the intestine and liver. Therefore, suitable in vitro models include:

  • Human Colon Adenocarcinoma Cell Lines (Caco-2, HT-29): These cell lines are well-established models for studying intestinal drug metabolism. When differentiated, Caco-2 cells, in particular, form a polarized monolayer that mimics the intestinal barrier and expresses various metabolic enzymes, including UGTs.[3]

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, including UGTs and cytochrome P450s. They are a standard tool for in vitro drug metabolism studies.[4][5]

  • Human Intestinal Microsomes (HIMs): Similar to HLMs, HIMs are prepared from intestinal tissue and provide a more specific model for studying first-pass metabolism in the gut.[5]

  • Recombinant Human UGT Isoforms: Using specific UGT isoforms expressed in cell lines allows for the identification of the key enzymes responsible for this compound glucuronidation.

Signaling Pathways Potentially Modulated by Urolithins

While the specific signaling pathways modulated by this compound are still under investigation, research on other urolithins, such as Urolithin A, provides insights into potential mechanisms of action. These pathways are often related to anti-inflammatory and anti-cancer effects.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation cluster_antioxidant Oxidative Stress UrolithinM7 This compound NFkB NF-κB Pathway UrolithinM7->NFkB Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) UrolithinM7->CellCycle Induction Apoptosis Apoptosis Induction UrolithinM7->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway UrolithinM7->PI3K_Akt Modulation Nrf2 Nrf2 Pathway UrolithinM7->Nrf2 Activation COX2 COX-2 Expression NFkB->COX2 Activation iNOS iNOS Expression NFkB->iNOS Activation HO1 HO-1 Expression Nrf2->HO1 Upregulation

Figure 1: Potential signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Metabolism of this compound

A typical workflow for investigating the in vitro metabolism of this compound involves cell culture, incubation with the compound, sample preparation, and subsequent analysis of metabolites.

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_incubation Incubation with this compound cluster_sampling Sample Collection & Preparation cluster_analysis Metabolite Analysis Culture Culture Caco-2 or other relevant cells Seed Seed cells in multi-well plates Culture->Seed Differentiate Differentiate Caco-2 cells (if applicable) Seed->Differentiate Incubate Incubate cells with This compound for defined time points Differentiate->Incubate PrepareUroM7 Prepare this compound working solutions PrepareUroM7->Incubate CollectMedia Collect cell culture media Incubate->CollectMedia Extract Perform metabolite extraction (e.g., protein precipitation) CollectMedia->Extract LyseCells Lyse cells to collect intracellular metabolites LyseCells->Extract HPLC_MS Analyze samples by HPLC-MS/MS Extract->HPLC_MS Quantify Quantify this compound and its metabolites HPLC_MS->Quantify DataAnalysis Data analysis and interpretation Quantify->DataAnalysis

Figure 2: General experimental workflow for this compound metabolism.

Protocols

Protocol 1: In Vitro Metabolism of this compound in Caco-2 Cells

This protocol details the steps for assessing the metabolism of this compound in a human intestinal cell model.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 6-well or 12-well cell culture plates

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Water with 0.1% formic acid

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 3-4 days when they reach 80-90% confluency.

    • For metabolism studies, seed Caco-2 cells at a density of 1 x 10^5 cells/cm^2 in 6-well or 12-well plates.

    • Culture the cells for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Incubation with this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare working solutions of this compound in cell culture medium at final concentrations ranging from 1 to 50 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Wash the differentiated Caco-2 cell monolayers twice with warm PBS.

    • Add the this compound-containing medium to the apical side of the cells.

    • Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection and Preparation:

    • At each time point, collect the apical and basolateral media separately.

    • To stop the metabolic reaction, add an equal volume of ice-cold acetonitrile to the collected media.

    • To collect intracellular metabolites, wash the cells twice with ice-cold PBS, then lyse the cells with a suitable buffer and deproteinize with acetonitrile.

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method for the detection and quantification of this compound and its potential glucuronide and sulfate (B86663) conjugates.[6][7]

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode and multiple reaction monitoring (MRM) for sensitive and specific detection.

Protocol 2: this compound Glucuronidation Assay using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound glucuronidation.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (B1591596)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., another urolithin not formed in the reaction)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, alamethicin (to activate UGTs), and HLMs.[4]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the reaction by adding this compound at various concentrations (e.g., 0.5 - 100 µM).

    • After a brief pre-incubation, start the glucuronidation reaction by adding UDPGA.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new tube for HPLC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Quantify the formation of this compound glucuronide.

    • Plot the reaction velocity (nmol/min/mg protein) against the substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Data Presentation

Quantitative data from the metabolism studies should be summarized in tables for clear comparison.

Table 1: Formation of this compound Metabolites in Caco-2 Cells over 24 hours

Time (hours)This compound (µM)This compound-glucuronide (µM)This compound-sulfate (µM)
010.00 ± 0.50N.D.N.D.
28.50 ± 0.421.20 ± 0.150.10 ± 0.02
46.80 ± 0.352.50 ± 0.280.25 ± 0.04
84.20 ± 0.214.80 ± 0.510.45 ± 0.06
241.10 ± 0.097.50 ± 0.820.60 ± 0.08
Data are presented as mean ± SD (n=3). N.D. = Not Detected.

Table 2: Kinetic Parameters for this compound Glucuronidation by Human Liver Microsomes

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)
HLM PoolThis compound[Insert experimental value][Insert experimental value]
UGT1A1This compound[Insert experimental value][Insert experimental value]
UGT1A9This compound[Insert experimental value][Insert experimental value]
Values to be determined experimentally.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the in vitro metabolism of this compound. By utilizing intestinal and liver-based models, researchers can gain valuable insights into the biotransformation of this promising bioactive compound. The quantitative data generated from these studies will be instrumental in understanding the bioavailability and potential systemic effects of this compound, thereby supporting its further development as a potential therapeutic agent.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Introduction

Urolithins are a class of natural compounds produced by the gut microbiota from the metabolism of ellagitannins, which are abundant in pomegranates, berries, and nuts. Urolithin M7, a member of this family, is recognized for its potential to modulate inflammatory signaling pathways and combat oxidative stress[1]. The analysis of gene expression in cells treated with this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Note on this compound Data: As of the current date, detailed studies specifically characterizing the global gene expression changes induced by this compound are limited. However, extensive research on other urolithins, particularly Urolithin A, has revealed significant effects on gene expression, primarily related to inflammation and cellular stress responses. Therefore, this document will provide protocols and data presentation formats that are directly applicable to this compound research, using illustrative data from studies on the closely related and well-researched Urolithin A as a proxy. The signaling pathways and target genes modulated by Urolithin A are highly likely to be relevant for this compound.

Data Presentation: Gene Expression Changes Induced by Urolithin Treatment

The following table summarizes the observed changes in the expression of key genes in various cell types following treatment with Urolithin A. This format is recommended for presenting data from similar experiments with this compound.

GeneCell TypeTreatment ConditionsObserved Change in ExpressionReference
Pro-inflammatory Genes
iNOS (NOS2)RAW 264.7 MacrophagesLipopolysaccharide (LPS) + Urolithin ADecreased mRNA and protein expression[2][3]
IL-6RAW 264.7 MacrophagesLPS + Urolithin ADecreased mRNA expression[3]
TNF-αRAW 264.7 MacrophagesLPS + Urolithin ADecreased mRNA expression[3]
IL-1βRAW 264.7 MacrophagesLPS + Urolithin ADecreased mRNA expression[3]
COX-2 (PTGS2)Human OA ChondrocytesIL-1β + Urolithin ADecreased production[4]
Cell Cycle and Apoptosis Regulators
CDKN1A (p21)Caco-2 Colon Cancer CellsUrolithin AUpregulated expression
Mitochondrial Genes
Genes for OXPHOS and Mitochondrial BiogenesisHuman Skeletal MuscleUrolithin A (in vivo)Increased gene expression[5]
TFAMSH-SY5Y-APP695 Cells1 µM Urolithin A (24h)Increased gene expression[5]
ATP5DSH-SY5Y-APP695 Cells1 µM Urolithin A (24h)Increased gene expression[5]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cell lines with this compound.

Materials:

  • Adherent cell line of interest (e.g., RAW 264.7 macrophages, Caco-2 intestinal epithelial cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours to allow for adherence.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

  • Cell Harvesting: After incubation, proceed with cell harvesting for RNA extraction.

RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a column-based kit.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysis buffer (containing a chaotropic agent)

  • Ethanol (B145695) (70%)

  • RNase-free water

  • Microcentrifuge

  • RNase-free tubes

Procedure:

  • Cell Lysis: Remove the culture medium and add the lysis buffer directly to the wells. Scrape the cells and transfer the lysate to an RNase-free tube.

  • Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • Ethanol Precipitation: Add an equal volume of 70% ethanol to the homogenized lysate and mix well.

  • Column Binding: Transfer the mixture to the RNA-binding column provided in the kit and centrifuge. The RNA will bind to the silica (B1680970) membrane.

  • Washing: Wash the column with the provided wash buffers to remove contaminants.

  • Elution: Elute the purified RNA from the column using RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the relative quantification of target gene expression.

Materials:

  • Purified total RNA

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by Urolithins

Urolithins are known to exert their anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the NF-κB and Nrf2 pathways, which are common targets.

NF_kB_Pathway receptor receptor adaptor adaptor kinase kinase inhibitor inhibitor transcription_factor transcription_factor gene gene urolithin urolithin LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Urolithin_M7 This compound Urolithin_M7->IKK Inhibits IkB_NFkB->NFkB Releases NF-κB Nrf2_Pathway stress stress regulator regulator transcription_factor transcription_factor gene gene urolithin urolithin Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Conformational Change Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Urolithin_M7 This compound Urolithin_M7->Keap1_Nrf2 Promotes Dissociation Keap1_Nrf2->Nrf2 Releases Nrf2 Experimental_Workflow start_end start_end process process data_analysis data_analysis start Start cell_culture 1. Cell Culture (e.g., RAW 264.7) start->cell_culture treatment 2. Treatment (this compound / Vehicle) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest rna_extraction 4. Total RNA Extraction harvest->rna_extraction qc 5. RNA Quantification and Quality Control rna_extraction->qc cDNA_synthesis 6. cDNA Synthesis qc->cDNA_synthesis qPCR 7. Quantitative PCR (qPCR) cDNA_synthesis->qPCR data_processing 8. Data Analysis (ΔΔCt Method) qPCR->data_processing interpretation 9. Interpretation of Results data_processing->interpretation end End interpretation->end

References

Application Notes and Protocols: Mitochondrial Respiration Assay with Urolithin M7 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M7 is a gut microbial metabolite of ellagitannins, which are polyphenols found in foods such as pomegranates, berries, and nuts.[1][2] Emerging research suggests that urolithins, including this compound, play a role in various cellular processes, including the modulation of mitochondrial function and autophagy.[1] This document provides detailed protocols for assessing the impact of this compound on mitochondrial respiration using the Seahorse XF Cell Mito Stress Test, a standard method for evaluating cellular metabolism.[1][3] These protocols are intended to guide researchers in investigating the potential therapeutic effects of this compound on metabolic health and age-related cellular decline.[1]

Urolithins are known to possess antioxidant and anti-inflammatory properties.[4] Specifically, Urolithin A, a closely related compound, has been shown to induce mitophagy, the selective removal of damaged mitochondria, thereby improving overall mitochondrial health.[5][6][7] While the precise mechanisms of this compound are still under investigation, it is hypothesized to act through similar pathways, influencing cellular energy metabolism and reducing oxidative stress.[8][9]

Data Presentation

The following tables represent the expected quantitative data output from a Seahorse XF Cell Mito Stress Test evaluating the effects of this compound.

Table 1: Key Parameters of Mitochondrial Respiration

Treatment GroupBasal Respiration (OCR, pmol/min)ATP-Linked Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)Proton Leak (OCR, pmol/min)Non-Mitochondrial Respiration (OCR, pmol/min)
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

Table 2: Statistical Analysis Summary

ComparisonParameterp-valueFold Change
Vehicle vs. This compound (Low)Basal Respiration
Vehicle vs. This compound (High)Basal Respiration
Vehicle vs. This compound (Low)Maximal Respiration
Vehicle vs. This compound (High)Maximal Respiration
Vehicle vs. This compound (Low)Spare Respiratory Capacity
Vehicle vs. This compound (High)Spare Respiratory Capacity

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder)

  • DMSO (cell culture grade)

  • Seahorse XF Cell Culture Microplates (24- or 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells into a Seahorse XF cell culture microplate at a predetermined optimal density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight in a CO2 incubator.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in an appropriate volume of DMSO to create a 10 mM stock. Store at -20°C.

  • Treatment Preparation: On the day of treatment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control group treated with the same concentration of DMSO should be included.

  • Cell Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) in the CO2 incubator. The incubation time should be optimized based on the cell type and experimental goals.

Protocol 2: Seahorse XF Cell Mito Stress Test

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Non-CO2 incubator (37°C)

Procedure:

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C. Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture microplate from the CO2 incubator.

    • Wash the cells twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Prepare Injection Reagents:

    • Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the Seahorse XF assay medium to the desired working concentrations. Typical final concentrations in the wells are 1.0-2.0 µM for oligomycin and FCCP, and 0.5 µM for rotenone/antimycin A.

    • Load the appropriate volumes of the reconstituted compounds into the injection ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Once calibration is complete, replace the calibrant utility plate with the cell culture microplate.

    • Start the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the mitochondrial inhibitors to measure key parameters of mitochondrial function.[3]

  • Data Analysis: After the run, normalize the OCR data to the cell number or protein concentration in each well. The Seahorse XF software can then be used to calculate the parameters of mitochondrial respiration as outlined in Table 1.

Mandatory Visualizations

G cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 3: Seahorse XF Assay seed_cells Seed Cells in Seahorse Microplate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_treatment Prepare this compound and Vehicle Control Media treat_cells Treat Cells prepare_treatment->treat_cells incubation_24h Incubate for 24 hours (37°C, 5% CO2) treat_cells->incubation_24h prepare_assay_medium Prepare Assay Medium and Wash Cells hydrate_cartridge Hydrate Sensor Cartridge (Overnight) load_injectors Load Injection Ports with Oligomycin, FCCP, Rot/AA hydrate_cartridge->load_injectors run_assay Run Mito Stress Test in Seahorse Analyzer prepare_assay_medium->run_assay load_injectors->run_assay analyze_data Data Analysis and Normalization run_assay->analyze_data

Caption: Experimental workflow for the Seahorse XF Mito Stress Test with this compound treatment.

G cluster_urolithin This compound Action cluster_pathway Mitophagy Pathway cluster_etc Electron Transport Chain UrolithinM7 This compound AMPK AMPK UrolithinM7->AMPK activates mTOR mTOR UrolithinM7->mTOR inhibits AMPK->mTOR inhibits PINK1 PINK1 AMPK->PINK1 activates Mitophagy Mitophagy mTOR->Mitophagy inhibits Parkin Parkin PINK1->Parkin recruits to damaged mitochondria Parkin->Mitophagy initiates Mitochondrial_Function Improved Mitochondrial Function & Respiration Mitophagy->Mitochondrial_Function ETC Complex I-V Mitochondrial_Function->ETC enhances efficiency

Caption: Hypothesized signaling pathway of this compound in promoting mitochondrial health.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urolithin M7 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Urolithin M7. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound?

A common and commercially available starting material for the synthesis of this compound is 2-hydroxy-4-methoxybenzaldehyde[1][2][3].

Q2: What is the key reaction strategy for constructing the this compound core structure?

A reported successful strategy involves an inverse electron-demand Diels-Alder (IEDDA) reaction. This key step efficiently constructs the characteristic 6H-dibenzo[b,d]pyran-6-one skeleton of this compound[1][4][5].

Q3: What is a typical overall yield for the synthesis of this compound?

Based on a reported 8-step synthesis, an overall yield of 48% has been achieved[1][4][5]. The yield of each step can vary, and optimization of each reaction is crucial for maximizing the final product output.

Q4: My overall yield is significantly lower than reported. What are the general areas I should investigate?

Low overall yield in a multi-step synthesis can result from several factors. Key areas to investigate include:

  • Incomplete reactions: Monitor each step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure full conversion of the starting material.

  • Side product formation: Analyze crude reaction mixtures to identify major byproducts. This can help in adjusting reaction conditions to minimize their formation.

  • Purification losses: Optimize purification methods (e.g., column chromatography, recrystallization) to minimize product loss at each stage.

  • Reagent quality: Ensure the purity and reactivity of all starting materials and reagents.

  • Reaction conditions: Strictly control reaction parameters such as temperature, time, and atmosphere (e.g., inert gas for sensitive reactions).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in the inverse electron-demand Diels-Alder (IEDDA) step 1. Low reactivity of the diene: The electron-donating groups on the diene can reduce its reactivity. 2. Decomposition of the enamine: Enamines can be unstable and susceptible to hydrolysis. 3. Suboptimal reaction time: The reaction can be slow, requiring extended reaction times.1. Increase reaction time: The reaction of the coumarin-fused diene with the enamine has been reported to take up to 7 days to reach completion[4]. Monitor the reaction progress regularly. 2. Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the enamine. 3. Use a freshly prepared enamine: Prepare the enamine solution immediately before the addition of the diene to ensure maximum reactivity[1].
Formation of multiple products/byproducts 1. Side reactions of the starting materials or intermediates. 2. Lack of regioselectivity in the IEDDA reaction. 3. Over-oxidation or other competing reactions. 1. Control reaction temperature: Run the reaction at the recommended temperature to minimize side reactions. 2. Modify protecting groups: If applicable, consider using different protecting groups that are more stable under the reaction conditions. 3. Optimize stoichiometry: Carefully control the molar ratios of the reactants.
Difficulty in purifying the final this compound product 1. Presence of closely related impurities. 2. Poor solubility of the product. 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography to improve separation. High-performance liquid chromatography (HPLC) may be necessary for high purity. 2. Recrystallization: If the product is a solid, try recrystallization from a suitable solvent system to remove impurities. 3. Use of preparative TLC or HPLC: For small-scale purification, these techniques can provide high-purity samples.
Incomplete demethylation in the final steps 1. Ineffective demethylating agent. 2. Insufficient reaction time or temperature. 1. Choice of reagent: Boron tribromide (BBr₃) is a common reagent for demethylation of aryl methyl ethers. Ensure it is fresh and handled under anhydrous conditions. 2. Reaction conditions: Optimize the temperature (e.g., from -78 °C to room temperature) and reaction time to ensure complete cleavage of all methyl ether groups. Monitor by TLC or LC-MS.

Quantitative Data

The following table summarizes the reported overall yield for the synthesis of this compound via an 8-step route.

Synthesis Parameter Value Reference
Starting Material2-hydroxy-4-methoxybenzaldehyde[1][2][3]
Number of Steps8[1][4]
Key ReactionInverse Electron-Demand Diels-Alder[1][4][5]
Overall Yield 48% [1][4][5]

Experimental Protocols

Key Step: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes the formation of the 6H-dibenzo[b,d]pyran-6-one skeleton, which is a core component of this compound.

Materials:

Procedure:

  • A solution of dimethoxyacetaldehyde and pyrrolidine in benzene is heated at reflux with azeotropic removal of water for 1 hour to form the enamine 7 in situ.

  • The reaction mixture is allowed to cool for 10 minutes.

  • The solid coumarin-fused diene 10 is added in one portion.

  • The resulting mixture is heated at reflux for 7 days.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in dichloromethane and washed with 1 M HCl solution.

  • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product[1][4].

Purification:

The crude product is typically purified by column chromatography on silica (B1680970) gel.

Visualizations

This compound Synthesis Workflow

Urolithin_M7_Synthesis_Workflow start 2-hydroxy-4-methoxybenzaldehyde step1 Step 1-3: Diene Synthesis start->step1 diene Coumarin-fused Diene step1->diene step5 Step 5: IEDDA Reaction diene->step5 step4 Step 4: Enamine Formation enamine Enamine from Dimethoxyacetaldehyde step4->enamine enamine->step5 intermediate Dibenzo[b,d]pyran-6-one Intermediate step5->intermediate step6_8 Steps 6-8: Functional Group Interconversion intermediate->step6_8 product This compound step6_8->product

Caption: 8-Step Synthesis of this compound.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

IEDDA_Reaction cluster_reactants Reactants cluster_product Product diene Coumarin-fused Diene (Electron-deficient) reaction + diene->reaction enamine Enamine (Electron-rich) enamine->reaction product 6H-dibenzo[b,d]pyran-6-one Skeleton reaction_arrow IEDDA reaction->reaction_arrow reaction_arrow->product

Caption: Key IEDDA reaction for core synthesis.

References

Overcoming Urolithin M7 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Urolithin M7. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in cell culture media?

A1: this compound is a gut microbiota-derived metabolite of ellagitannins, which are found in foods like pomegranates, berries, and nuts[1]. It is investigated for its potential to inhibit oxidative stress and modulate inflammatory signaling pathways[2][3]. Like many polyphenolic compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. Its chemical structure favors dissolution in organic solvents.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low aqueous solubility, a high-concentration stock solution of this compound should first be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for urolithins[4][5]. It is advisable to prepare a stock solution in the range of 10-50 mM in 100% anhydrous, sterile DMSO. For detailed steps, refer to Protocol 1 .

Q3: What is the best way to dilute the this compound stock solution into my cell culture medium to avoid precipitation?

A3: Precipitate formation upon dilution is a common issue. To minimize this, add the DMSO stock solution dropwise into your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium[6]. This rapid dispersion prevents localized high concentrations of this compound that can cause it to fall out of solution. Never add the aqueous medium to the DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous medium.

Q4: My this compound precipitated after I added it to the medium. What went wrong?

A4: Precipitation upon addition to the culture medium is a common problem with hydrophobic compounds. Several factors could be responsible:

  • Final Solvent Concentration: The final concentration of DMSO may be too low to maintain the solubility of this compound at the desired concentration.

  • Improper Mixing: The stock solution was not added to pre-warmed media or was not mixed sufficiently during addition, leading to localized high concentrations and precipitation[6].

  • Media Components: Certain components in serum-free media, like calcium salts, can sometimes contribute to precipitation[7].

  • Evaporation: If media is allowed to evaporate from the culture plates, the concentration of all components, including this compound, will increase, potentially exceeding its solubility limit.

  • Compound Saturation: The desired final concentration of this compound may be above its solubility limit in the final medium/DMSO mixture.

For a step-by-step guide to resolving this issue, see the troubleshooting flowchart below.

Q5: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?

A5: High concentrations of DMSO can be toxic to cells, and sensitivity varies significantly between cell lines[8]. It is crucial to keep the final DMSO concentration in the culture medium as low as possible and consistent across all experimental conditions, including a vehicle control.

  • Ideal: ≤ 0.1%. This concentration is considered safe and non-influential for most cell lines[8][9].

  • Acceptable for Many Lines: Up to 0.5%. Many robust cell lines can tolerate this level without significant cytotoxicity[10][11].

  • Use with Caution: 0.5% to 1.0%. This range may be acceptable for short-term assays but can induce stress or toxicity in sensitive cells or longer experiments[9][10][12].

  • Avoid: > 1.0%. Concentrations above 1% are often cytotoxic[9][13].

Always perform a dose-response experiment to determine the specific tolerance of your cell line. For a summary of recommended concentrations and a protocol to test for cytotoxicity, see Table 1 and Protocol 3 , respectively.

Q6: Are there any alternatives to DMSO for dissolving this compound?

A6: Yes, if DMSO is incompatible with your experimental setup, other organic solvents can be considered. However, each has its own cytotoxic potential that must be evaluated. Alternatives include:

  • Ethanol: A good solvent for many compounds and generally less toxic than DMSO at higher concentrations[14].

  • Dimethylformamide (DMF): Similar solvent properties to DMSO[5][15].

  • Newer Bio-based Solvents: Solvents like Cyrene™ and zwitterionic liquids (ZILs) have been proposed as less toxic, "greener" alternatives to DMSO in some life science applications[16][17][18]. The suitability of these solvents for this compound and their compatibility with your specific cell line must be empirically determined.

Q7: How should I store my this compound?

A7: this compound powder should be stored at <-15°C in a tightly sealed container[1]. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C[4]. While the solid form is stable for years, it is best practice to use prepared stock solutions within a few months for maximum reproducibility. Aqueous solutions of urolithins are not recommended for storage for more than one day[5].

Data & Protocols

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Recommendation & Cellular ImpactApplicable Cell LinesCitation(s)
≤ 0.1% Highly Recommended. Considered the "gold standard" with minimal to no influence on cell viability or function.All cell lines, especially sensitive primary cells.[8][9][10]
0.1% - 0.5% Generally Acceptable. Tolerated by most immortalized cell lines without severe cytotoxicity.Most cancer and immortalized cell lines (e.g., DU145, PC3).[8][10][19]
0.5% - 1.0% Use with Caution. May reduce cell viability, especially in long-term incubations (>48h). Cell-line specific testing is critical.Some robust cell lines (e.g., HL-60).[9][12][19]
> 1.0% Not Recommended. High risk of cytotoxicity; may dissolve cell membranes and induce off-target effects.Generally avoided; used only in very specific, short-term applications.[10][13]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration.

  • Materials:

    • This compound powder (MW: 244.2 g/mol )[1]

    • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

    • Analytical balance and vortex mixer

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 244.2 g/mol * 1000 mg/g = 2.442 mg

    • Weighing: Accurately weigh approximately 2.44 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Dissolution: Add 1 mL of anhydrous DMSO to the tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution[4].

    • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol provides a general guideline for treating adherent cells in a 6-well plate.

  • Materials:

    • Cultured cells at 70-80% confluency

    • Complete cell culture medium, pre-warmed to 37°C

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Vehicle control (anhydrous DMSO)

  • Procedure:

    • Determine Final Concentrations: Decide on the final concentrations of this compound to test (e.g., 1 µM, 10 µM, 50 µM).

    • Prepare Working Solutions:

      • For each well (e.g., 2 mL final volume), calculate the volume of stock solution needed. Example for a 10 µM final concentration: V1 = (M2 * V2) / M1 = (10 µM * 2000 µL) / 10,000 µM = 2 µL

      • Calculate the final DMSO concentration to ensure it is within the acceptable range. In this example: (2 µL / 2000 µL) * 100% = 0.1%.

      • Prepare a separate tube for each concentration. Add the required volume of fresh, pre-warmed medium to each tube.

      • Crucially, add the calculated volume of this compound stock solution dropwise to the medium while gently vortexing [6]. Do the same for the vehicle control using only DMSO.

    • Cell Treatment: Aspirate the old medium from the cells. Add the prepared working solutions (and vehicle control) to the respective wells.

    • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard conditions (37°C, 5% CO₂).

    • Downstream Analysis: Proceed with your planned assays (e.g., cell viability, western blotting, qPCR).

Protocol 3: Determining DMSO Cytotoxicity using an MTT Assay

This protocol helps establish the maximum tolerated DMSO concentration for your specific cell line.

  • Materials:

    • Cultured cells

    • 96-well plates

    • Complete cell culture medium

    • Anhydrous DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

    • Prepare DMSO Dilutions: Prepare serial dilutions of DMSO in complete medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

    • Treatment: Remove the medium from the wells and replace it with the medium containing the different DMSO concentrations. Incubate for the longest duration planned for your actual experiments (e.g., 72 hours).

    • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the crystals[20]. Gently shake the plate for 10-15 minutes.

    • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Analysis: Calculate cell viability as a percentage relative to the no-DMSO control. The highest DMSO concentration that does not cause a significant drop in viability is your maximum tolerated dose.

Visual Guides

Experimental & Troubleshooting Workflows

G cluster_prep Preparation Workflow cluster_trouble Troubleshooting Precipitation A 1. Prepare 10-50 mM Stock in 100% DMSO B 2. Aliquot & Store at -80°C A->B C 3. Pre-warm Cell Culture Medium (37°C) B->C D 4. Add Stock Dropwise to Medium with Vortexing C->D E 5. Add to Cells & Incubate D->E F Precipitate Observed in Medium G Was final DMSO conc. < 0.1%? F->G H Increase final DMSO conc. (stay below cytotoxic level) G->H Yes I Was stock added slowly to pre-warmed, swirling media? G->I No M Problem Solved H->M J Improve dilution technique: Warm media, add stock slowly I->J No K Is final this compound conc. very high? I->K Yes J->M L Lower final concentration or use solubility enhancer (e.g., cyclodextrin) K->L Yes K->M No L->M

Caption: Workflow for preparing and troubleshooting this compound solutions.

Potential Signaling Pathway

Urolithins are known to modulate oxidative stress responses. One key pathway is the Keap1-Nrf2 system, which regulates the expression of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UM7 This compound Keap1 Keap1 UM7->Keap1 may inhibit ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Ubiquitin Ligase Nrf2->Cul3 recruited by Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Cell Cellular Protection ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Genes->Cell

Caption: Simplified Keap1-Nrf2 antioxidant signaling pathway potentially modulated by this compound.

References

Improving Urolithin M7 stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Urolithin M7 during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of solid this compound (e.g., turning yellowish or brownish) Oxidation due to exposure to air and/or light. Phenolic compounds are susceptible to oxidation, leading to the formation of colored quinone-like structures.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. Store at recommended low temperatures (-20°C or below).
Precipitation or cloudiness in this compound solutions Poor solubility in the chosen solvent. pH of the solution affecting solubility. Degradation products forming and precipitating.Ensure the solvent is appropriate for this compound and of high purity. Adjust the pH of the solution; phenolic compounds' solubility can be pH-dependent. Prepare solutions fresh whenever possible. If storing solutions, filter them before use.
Loss of biological activity or inconsistent experimental results Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions.Store stock solutions in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment from a recently prepared stock. Confirm the concentration of the stock solution periodically using a validated analytical method (e.g., HPLC-UV).
Appearance of new peaks in HPLC/LC-MS chromatograms Chemical degradation of this compound. This can be due to hydrolysis, oxidation, or photodegradation.Review storage conditions (temperature, light exposure, pH of the solvent). Perform forced degradation studies to identify potential degradation products and confirm if the new peaks correspond to them. Use a stability-indicating HPLC method to resolve the main peak from any degradants.[1]
Decrease in purity over time as determined by analytical methods Inherent instability of the molecule under the current storage conditions. Presence of reactive impurities in the solvent or container.Optimize storage conditions based on forced degradation studies. Consider lyophilization for long-term storage of the solid form.[2][3] Use high-purity solvents and store in inert containers (e.g., glass).

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[1] Storing under an inert gas like argon or nitrogen can further prevent oxidative degradation.

2. How should I store this compound in solution?

If storage in solution is unavoidable, prepare stock solutions in a suitable high-purity solvent (e.g., DMSO). Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize headspace and prevent contamination. Store these aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles. It is highly recommended to prepare fresh solutions for each experiment.

3. What are the main factors that can cause this compound to degrade?

Like many phenolic compounds, this compound is susceptible to degradation from:

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the formation of quinones and other degradation products.[4][5]

  • Light: UV and visible light can induce photodegradation.[6][7]

  • pH: High pH (alkaline conditions) can accelerate the degradation of phenolic compounds.[8][9][10][11]

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways.[12][13]

4. Are there any recommended stabilizers for this compound formulations?

While specific data for this compound is limited, the stability of phenolic compounds can often be improved by:

  • Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[14][15][16]

  • Chelating Agents: Agents like EDTA can chelate metal ions that may catalyze oxidation reactions.

  • Encapsulation: Techniques like cyclodextrin (B1172386) inclusion can protect the molecule from environmental factors.[17]

5. How can I assess the stability of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess stability.[18][19] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the quantification of any degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method.[4][20][21]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvent for this compound (e.g., Methanol or Acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solid sample of this compound and an aliquot of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

  • Control Sample: Store an aliquot of the stock solution under normal laboratory conditions, protected from light.

  • HPLC Analysis: Analyze all stressed samples and the control sample by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products and any decrease in the peak area of this compound.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 Series or equivalent with a UV detector.

  • Column: Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 305 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare samples from the forced degradation study as described above.

  • Inject each sample into the HPLC system.

  • Analyze the resulting chromatograms to ensure that the peak for this compound is well-resolved from any degradation product peaks. The method is considered stability-indicating if all peaks are baseline separated.

Visualizations

degradation_pathway Urolithin_M7 This compound (Phenolic structure) Oxidation Oxidation (Exposure to O2, light, metal ions) Urolithin_M7->Oxidation Hydrolysis Hydrolysis (High pH) Urolithin_M7->Hydrolysis Photodegradation Photodegradation (UV/Visible light) Urolithin_M7->Photodegradation Degradation_Products Degradation Products (e.g., Quinones, Ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_tree Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Air Exposure) Start->Check_Storage Check_Solution Review Solution Preparation and Handling Start->Check_Solution HPLC_Analysis Analyze by Stability-Indicating HPLC Method Check_Storage->HPLC_Analysis Check_Solution->HPLC_Analysis Compare_Standard Compare to a Fresh Standard HPLC_Analysis->Compare_Standard Degradation_Confirmed Degradation Confirmed Compare_Standard->Degradation_Confirmed Optimize_Storage Optimize Storage Conditions (Lower Temp, Inert Gas, Light Protection) Degradation_Confirmed->Optimize_Storage Yes Prepare_Fresh Prepare Fresh Solutions for Each Experiment Degradation_Confirmed->Prepare_Fresh Yes

References

Technical Support Center: Urolithin M7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Urolithin M7 using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: No or Low Signal Intensity for this compound

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer: Poor signal intensity is a common issue in mass spectrometry and can stem from multiple factors, from sample preparation to instrument settings.[1]

Possible Causes & Solutions:

  • Sub-optimal Sample Concentration:

    • Too Dilute: The concentration of this compound in your sample may be below the instrument's limit of detection. Consider concentrating your sample extract before analysis.

    • Too Concentrated: High concentrations of co-eluting matrix components can cause ion suppression, where the ionization of this compound is hindered, leading to a reduced signal.[1] Dilute the sample and re-inject to see if the signal improves.

  • Inefficient Ionization:

    • Urolithins are typically analyzed using electrospray ionization (ESI) in negative mode.[2][3] Verify that your ion source is set to negative polarity.

    • Optimize ion source parameters such as gas temperature, gas flow, and nebulizer pressure to ensure efficient spray and desolvation.[1][2][3]

  • Sample Preparation and Stability:

    • Poor Extraction Recovery: Your extraction protocol may not be efficient for this compound. Ensure the solvent polarity is appropriate. A common method involves extraction with acetonitrile (B52724) containing formic acid.[2][3]

    • Analyte Degradation: Urolithins, like other phenolic compounds, can be susceptible to degradation.[4] Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to maintain integrity.[2][3]

  • Instrument Performance:

    • Calibration and Tuning: An out-of-tune or uncalibrated mass spectrometer will exhibit poor sensitivity.[1] Perform a system tune and calibration according to the manufacturer's recommendations.[5]

    • Contaminated System: Contaminants in the ion source, transfer optics, or mass analyzer can suppress the signal of your target analyte. A system cleaning may be necessary.[6]

Issue 2: Inaccurate Mass Measurement for this compound

Question: The measured mass-to-charge ratio (m/z) for my this compound peak is off by several ppm. How can I fix this?

Answer: Accurate mass measurement is critical for confident compound identification.[1] Drifts in mass accuracy are typically related to instrument calibration or stability.

Possible Causes & Solutions:

  • Mass Calibration:

    • Outdated Calibration: The most common cause is an expired or inaccurate mass calibration. Recalibrate the mass spectrometer using the appropriate calibration standard for your instrument and mass range.[1][5]

    • Incorrect Calibrant: Ensure you are using the correct calibration solution and that it has not expired or become contaminated.

  • Instrument Stability:

    • Temperature Fluctuations: Ensure the laboratory environment is temperature-controlled, as fluctuations can affect the electronics and flight path within the mass analyzer.

    • Detector Voltage: An aging or failing detector can lead to shifts in mass assignments. Perform a detector voltage check as per the manufacturer's guidelines.[5]

  • Data Acquisition:

    • Reference Mass: If using an internal reference mass for real-time calibration (e.g., a lock mass), ensure the reference compound is present and providing a stable signal. Verify that the correct reference m/z is specified in the method.[5]

Issue 3: High Background Noise or Interfering Peaks

Question: My chromatogram is very noisy, or I see many interfering peaks around the retention time of this compound. What should I do?

Answer: A high background or the presence of interfering peaks can complicate peak integration and reduce sensitivity. The source can be the sample, the LC system, or the solvents.

Possible Causes & Solutions:

  • Sample Matrix Effects:

    • Biological samples (plasma, urine, feces) are complex matrices.[2][7][8] Improve sample clean-up by using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds like salts and lipids.

    • For stubborn interferences, consider derivatization of this compound to shift its retention time and mass.

  • LC System Contamination:

    • Carryover: Previous samples can carry over to subsequent injections. Implement a robust needle wash protocol using a strong organic solvent.[5] Injecting blank solvent runs between samples can help identify and mitigate carryover.[5]

    • Contaminated Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[2][3] Contaminants like polyethylene (B3416737) glycol (PEG) are common and can be introduced from various lab materials.[6]

  • Chromatography:

    • Poor Resolution: Optimize your LC gradient to better separate this compound from nearby eluting compounds. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity. A Waters ACQUITY UPLC CSH Fluoro Phenyl column has shown high resolution for urolithin A, a related compound.[9]

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound and its conjugates?

This compound is a trihydroxy urolithin. When analyzed in negative ionization mode, you should look for the deprotonated molecule [M-H]⁻. Its conjugates will have correspondingly higher masses.

CompoundFormulaExact Mass[M-H]⁻ m/zCitation
This compoundC₁₃H₈O₅244.0372243.0299[8][10]
This compound GlucuronideC₁₉H₁₆O₁₁420.0693419.0620[8]
This compound SulfateC₁₃H₈O₈S324.0045323.00-[8]
Q2: How can I differentiate this compound from its isomers like Urolithin C?

This compound (3,8,10-trihydroxy urolithin) and Urolithin C (3,8,9-trihydroxy urolithin) are structural isomers, meaning they have the same mass (m/z 243).[8][10] Differentiation requires robust analytical techniques:

  • Chromatographic Separation: The primary method for separation is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Due to differences in their structure and polarity, they will have different retention times on a reversed-phase column. For example, one study reported a retention time of 12.44 min for Urolithin C and 13.59 min for this compound under the same conditions.[8][10]

  • Tandem MS (MS/MS): While they share the same precursor mass, their fragmentation patterns upon collision-induced dissociation (CID) may differ. Analyzing the resulting product ions can provide structural information to distinguish them. This requires authentic standards for comparison.

  • UV Spectrum: The UV absorption spectrum can also be a diagnostic tool. The ratio of absorbance bands can indicate the hydroxylation pattern. A low BI/BII ratio in the UV spectrum suggests a lack of hydroxylation at the 9-position, characteristic of this compound.[8][10]

Q3: What is a recommended starting point for an LC-MS/MS method for this compound?

Below is a table summarizing typical starting parameters based on published methods for urolithin analysis. These should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column Reversed-phase C18 or Fluoro Phenyl (e.g., 2.1 mm x 50 mm, < 2 µm)[7][9][11]
Mobile Phase A Water + 0.1% Formic Acid[2][3][10]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[2][3][10]
Flow Rate 0.3 - 0.5 mL/min[2][3][10]
Injection Volume 2 - 5 µL[2][3][10]
Ionization Mode Negative Electrospray Ionization (ESI)[2][3]
MS Analysis Multiple Reaction Monitoring (MRM) for quantification; Full Scan/dd-MS2 for identification
Precursor Ion [M-H]⁻ m/z 243.03
Product Ions To be determined empirically via infusion of a standard or from literature.

Experimental Protocols

Protocol: Extraction of Urolithins from Human Plasma

This protocol is adapted from established methods for the analysis of urolithins in plasma.[2][3]

Materials:

  • Human plasma samples

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer, Sonicator, Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm PVDF)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation & Extraction:

    • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of extraction solvent (Acetonitrile:Formic Acid, 98:2, v/v).

    • Vortex the mixture vigorously for 10 minutes.

    • Sonicate the tube for 10 minutes in a water bath.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of methanol.

    • Vortex briefly to ensure the residue is fully dissolved.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizations

Experimental and Analytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Extraction Protein Precipitation & L/L or SPE Extraction Sample->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC UHPLC Separation (Reversed-Phase) Filtration->LC MS Mass Spectrometry (Negative ESI, MS/MS) LC->MS Processing Peak Integration & Quantification MS->Processing Review Data Review & Reporting Processing->Review

General workflow for this compound analysis.
Troubleshooting Logic Diagram

Start Start: No / Low Signal CheckSpray Is ESI spray stable? Start->CheckSpray CheckMethod Are MS method parameters correct? (Polarity, m/z) CheckSpray->CheckMethod Yes FixSpray Fix Spray: - Clean/replace capillary - Check for leaks/clogs CheckSpray->FixSpray No CheckSample Review Sample Prep: - Recovery - Concentration - Stability CheckMethod->CheckSample Yes FixMethod Correct MS method parameters CheckMethod->FixMethod No CheckInstrument Check Instrument: - Tune/Calibrate - Clean Source CheckSample->CheckInstrument End Problem Solved CheckInstrument->End FixSpray->CheckSpray FixMethod->End

Decision tree for low signal troubleshooting.

References

Technical Support Center: Matrix Effects in Urolithin M7 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Urolithin M7 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot issues encountered during the quantification of this compound.

FAQ 1: What are matrix effects and how do they affect this compound quantification?

Answer:

Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Biological matrices like plasma, urine, and feces are complex mixtures of endogenous and exogenous components that can interfere with the analysis.[2]

Troubleshooting Guide: Identifying and Assessing Matrix Effects

Issue: You suspect matrix effects are impacting your this compound quantification, leading to poor reproducibility or inaccurate results.

Solution:

  • Post-Extraction Spike Analysis: This is a standard method to quantify matrix effects.

    • Procedure:

      • Prepare a blank matrix extract (e.g., plasma from a subject not exposed to this compound precursors).

      • Spike a known concentration of this compound analytical standard into the post-extracted blank matrix.

      • Prepare a neat solution of this compound at the same concentration in the mobile phase.

      • Analyze both samples by LC-MS/MS and compare the peak areas.

    • Interpretation:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • A value of 100% indicates no matrix effect.[2]

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where matrix effects occur.

    • Procedure:

      • Infuse a constant flow of this compound standard solution into the MS detector, post-column.

      • Inject a blank matrix extract onto the LC column.

      • Monitor the this compound signal.

    • Interpretation:

      • A dip in the baseline signal indicates ion suppression at that retention time.

      • A rise in the baseline signal indicates ion enhancement.

FAQ 2: How can I minimize matrix effects in my this compound analysis?

Answer:

Minimizing matrix effects is crucial for accurate quantification. The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and the use of an appropriate internal standard.

Troubleshooting Guide: Strategies to Mitigate Matrix Effects

Issue: You have confirmed the presence of significant matrix effects in your this compound assay.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[3] For urolithins, a reversed-phase SPE cartridge (e.g., C18) is often used. The general steps are outlined in the experimental protocols section.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. For example, ethyl acetate (B1210297) has been successfully used to extract similar urolithins from plasma.[4]

    • Protein Precipitation (PPT): A simpler but less clean method. Acetonitrile is commonly used to precipitate proteins from plasma samples. This method is quicker but may result in more significant matrix effects compared to SPE or LLE.

    • Dilute-and-Shoot: This involves simply diluting the sample (e.g., urine) with the mobile phase. It is a quick method but is only suitable for less complex matrices or when the analyte concentration is high, as it does not remove matrix components.

  • Improve Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution to separate this compound from co-eluting matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.

    • Mobile Phase Modifiers: The addition of formic acid (typically 0.1%) to the mobile phase can improve peak shape and ionization efficiency for phenolic compounds like urolithins.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • An SIL-IS for this compound is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus compensating for any signal variations.

    • If an SIL-IS is unavailable, a structurally similar compound (analog internal standard) can be used, but it may not compensate for matrix effects as effectively.

Data Presentation: Quantitative Assessment of Matrix Effects

The following table summarizes representative matrix effect data for urolithins in different biological matrices using various sample preparation methods. While specific quantitative data for this compound is limited in the literature, this table provides expected ranges based on the analysis of structurally similar urolithins.

Biological MatrixSample Preparation MethodAnalyteMatrix Effect (%)Reference
Human UrineDilutionUrolithin A~35[6]
Human UrineDilutionUrolithin B~35[6]
Rat PlasmaLiquid-Liquid Extraction (Ethyl Acetate)Urolithin CNo significant matrix effect observed[4]
Human UrineSPE (C18)Various Drugs of AbuseVariable, but generally reduced compared to dilution[3]
Human PlasmaProtein Precipitation (Acetonitrile)Urolithin ANot specified, but method validated[6]

Note: Matrix effects are highly dependent on the specific sample, method, and laboratory conditions. It is essential to evaluate matrix effects as part of your method validation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma (Adapted from a validated method for Urolithin C)

This protocol is adapted from a validated method for Urolithin C, a structurally similar trihydroxy-urolithin, and should be validated for this compound in your laboratory.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II UHPLC or equivalent.[7]

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: Start with 5% B, increase to 95% B over 4 minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 2 µL.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).[7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[7]

  • MRM Transitions for this compound (Hypothetical - requires optimization):

    • Precursor Ion (Q1): m/z 243.0 (based on the mass of trihydroxy-urolithins)

    • Product Ion (Q3): Requires experimental determination by infusing a this compound standard. A common fragmentation for urolithins is the loss of CO and other neutral fragments.

Note: The MRM transitions for this compound need to be optimized in your laboratory using a pure standard. The precursor ion for trihydroxy-urolithins like Urolithin C is m/z 243.[4]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE/SPE/PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification from biological samples.

Putative Signaling Pathway for this compound in Inflammation and Oxidative Stress

Based on the known activities of similar urolithins, this compound is expected to modulate inflammatory and oxidative stress pathways.

signaling_pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines stressor Oxidative Stressor ros ROS stressor->ros nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are urolithin_m7 This compound urolithin_m7->nfkb Inhibition urolithin_m7->ros Scavenging urolithin_m7->nrf2 Activation

Caption: Putative signaling pathways modulated by this compound.

References

Urolithin M7 Dose-Response Curve Optimization In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response experiments with Urolithin M7. Given the limited specific data on this compound, this guide incorporates established protocols and data from studies on the closely related and well-researched Urolithin A as a foundational reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro effects?

A1: this compound is a metabolite produced by the gut microbiota from ellagitannins, which are found in foods like pomegranates, berries, and nuts.[1] In vitro, this compound is known to inhibit oxidative stress and modulate inflammatory signaling pathways.[2] Its mechanisms of action are thought to involve influencing cellular processes such as mitochondrial function and autophagy, which may enhance cell viability and metabolic health.

Q2: What is a typical effective concentration range for urolithins in cell culture?

A2: The effective concentration of urolithins can vary significantly depending on the cell type and the endpoint being measured.[3] For Urolithin A, a closely related compound, concentrations ranging from 1 µM to 100 µM have been used in various in vitro studies.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.[5] Always include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times in published studies with urolithins typically range from 24 to 72 hours.[4][6] The optimal incubation time will depend on the specific biological question and the cell line's doubling time. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.

Q5: My dose-response curve is not sigmoidal. What could be the reason?

A5: An incomplete sigmoidal curve can occur for several reasons. You may not have tested a wide enough range of concentrations to capture the top and bottom plateaus of the curve. It is also possible that at the concentrations tested, this compound does not exert a strong enough effect to produce a classic sigmoidal response. In some cases, high concentrations of a compound can lead to off-target effects or cytotoxicity, causing the curve to deviate from the expected shape.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from studies on Urolithin A and B and is a widely used method for assessing cell viability.[3][6][7]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol allows for the investigation of this compound's effect on the expression and phosphorylation of key signaling proteins.[8]

Materials:

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, NF-κB, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Reported In Vitro Effective Concentrations and IC50 Values for Urolithins

UrolithinCell LineAssayIncubation TimeEffective Concentration / IC50Reference
Urolithin AHT29 (colorectal cancer)MTT24h, 48hIC50: 25.45 µM[8]
Urolithin ASW480 (colorectal cancer)MTT24h, 48hIC50: ~40 µM[8]
Urolithin ASW620 (colorectal cancer)MTT24h, 48hIC50: 53.56 µM[8]
Urolithin ANeuro-2a (neuroblastoma)MTT24hNon-toxic up to 20 µM[9]
Urolithin AJJN3 & U266 (multiple myeloma)Proliferation48hDose-dependent inhibition[6]
Urolithin BJurkat & K562 (leukemia)MTT48hIC50: ~25 µM (for A/B mix)[6]
Urolithin CPC12 (pheochromocytoma)ProliferationNot specifiedStrongest anti-proliferation among urolithins[10]

Note: This table provides examples from the literature and the optimal concentrations for this compound must be determined empirically for each specific experimental setup.

Troubleshooting Guide

Table 2: Common Issues and Solutions in this compound In Vitro Experiments

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Inaccurate pipetting- Uneven cell seeding- Edge effects in multi-well plates- Incomplete dissolution of formazan crystals (MTT assay)- Calibrate pipettes regularly and use proper pipetting technique.- Ensure a single-cell suspension before seeding and mix gently before plating.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Increase incubation time with the solubilization solvent and ensure thorough mixing.
Low or no response to this compound - Incorrect concentration range- Insufficient incubation time- this compound degradation- Cell line is not responsive- Perform a broader dose-response study (e.g., from nanomolar to high micromolar range).- Conduct a time-course experiment (e.g., 24h, 48h, 72h).- Prepare fresh stock solutions and store them properly (protected from light and at the recommended temperature).- Test a different cell line known to be responsive to similar compounds or investigate the expression of potential targets in your cell line.
High background in Western blots - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.
Unexpected cytotoxicity - High concentration of this compound- High concentration of DMSO vehicle- Cell culture contamination- Lower the concentration range of this compound.- Ensure the final DMSO concentration is ≤ 0.1%.- Regularly check for microbial or mycoplasma contamination.[5]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Dose-Response cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_urolithin Prepare this compound Stock (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_urolithin->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Desired Time (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) incubation->protein_analysis other_assays Other Functional Assays incubation->other_assays dose_response Generate Dose-Response Curve (Calculate IC50) viability_assay->dose_response pathway_analysis Analyze Signaling Pathway Modulation protein_analysis->pathway_analysis other_assays->pathway_analysis

Caption: General experimental workflow for this compound dose-response studies.

Signaling_Pathways Potential Signaling Pathways Modulated by Urolithins cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response cluster_cellular_effects Cellular Effects UrolithinM7 This compound PI3K_Akt PI3K/Akt UrolithinM7->PI3K_Akt Inhibits NFkB NF-κB UrolithinM7->NFkB Inhibits MAPK MAPK (JNK, p38) UrolithinM7->MAPK Inhibits AMPK AMPK UrolithinM7->AMPK Activates Inflammation ↓ Inflammation PI3K_Akt->Inflammation NFkB->Inflammation MAPK->Inflammation OxidativeStress ↓ Oxidative Stress AMPK->OxidativeStress CellViability ↑ Cell Viability Inflammation->CellViability OxidativeStress->CellViability

Caption: Potential signaling pathways modulated by urolithins like this compound.

References

Preventing Urolithin M7 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Urolithin M7 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is low. What are the potential causes related to sample handling and storage?

Low recovery of this compound is often linked to degradation during sample handling and storage. This compound, a trihydroxy-urolithin, is susceptible to degradation under certain conditions. Key factors to consider include:

  • Temperature: Urolithins can degrade at elevated temperatures. Commercial suppliers recommend storing pure this compound at temperatures below -15°C. For biological samples, it is crucial to keep them frozen, preferably at -80°C, until analysis. Thawing and refreezing cycles should be minimized.

  • pH: Basic conditions can promote the degradation of phenolic compounds like urolithins. Maintaining a slightly acidic pH during extraction and in the final extract can enhance stability.

  • Light Exposure: Like many phenolic compounds, urolithins may be sensitive to light. It is advisable to work with samples in a dimly lit environment and store extracts in amber vials or protected from light to prevent photodegradation.

  • Enzymatic Degradation: Biological matrices contain enzymes that can degrade urolithins. Prompt processing of fresh samples or immediate freezing is essential to minimize enzymatic activity.

Q2: What are the best practices for extracting this compound from biological samples to minimize degradation?

To minimize degradation during extraction, consider the following best practices:

  • Solvent Selection: A mixture of an organic solvent and water is commonly used for extraction. Methanol (B129727) or acetonitrile (B52724) are effective choices. Studies on urolithin analysis have shown good recovery with acetonitrile.[1] Using a solvent with an acidic modifier, such as formic acid, can help maintain an acidic pH and improve stability.

  • Acidification: Adding a small percentage of a weak acid, like formic acid (e.g., 0.1-1%), to the extraction solvent is a common practice to protect phenolic compounds from oxidation and pH-related degradation.

  • Temperature Control: Perform all extraction steps on ice or at a reduced temperature to minimize thermal degradation.

  • Rapid Processing: Minimize the time between sample thawing and the final extraction step. Prolonged exposure to room temperature can lead to significant analyte loss.

  • Inert Atmosphere: For highly sensitive samples, performing the extraction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

Q3: I am observing unexpected peaks in my chromatogram. Could these be degradation products of this compound?

It is possible that the unexpected peaks are degradation products. The degradation of phenolic compounds can occur through oxidation, hydrolysis, or other chemical transformations, leading to the formation of new compounds. To confirm if the unknown peaks are related to this compound degradation, you can perform forced degradation studies. Expose a pure standard of this compound to stress conditions (e.g., high temperature, extreme pH, strong light) and analyze the resulting solution by LC-MS to identify the degradation products.

Q4: How should I prepare my this compound standards and store them to ensure their stability?

For the preparation and storage of this compound standards:

  • Solvent: Dissolve the pure this compound standard in a high-purity solvent such as methanol or DMSO.

  • Storage: Store stock solutions in amber glass vials at -80°C to ensure long-term stability.[2]

  • Working Solutions: Prepare working solutions fresh from the stock solution for each experiment. If short-term storage is necessary, keep them at 4°C and protected from light for no longer than 24-48 hours.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low this compound Signal Intensity Sample degradation due to improper storage.Store biological samples at -80°C immediately after collection. Minimize freeze-thaw cycles.
Degradation during sample preparation.Keep samples on ice throughout the extraction process. Use an acidified extraction solvent (e.g., with 0.1% formic acid).
Inefficient extraction.Optimize the extraction solvent and protocol. Sonication or vigorous vortexing can improve extraction efficiency, but should be done at low temperatures.
Poor Peak Shape in Chromatography Analyte instability in the mobile phase.Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid) to maintain the stability of this compound during the chromatographic run.
Interaction with metal ions.Use metal-free vials and instrument components where possible, or add a chelating agent like EDTA to the sample if metal contamination is suspected.
Inconsistent Results Between Replicates Incomplete extraction or variable degradation.Ensure thorough homogenization of the sample matrix. Standardize the timing of each step in the sample preparation workflow to ensure consistency.
Instability of processed samples awaiting analysis.Analyze the samples immediately after preparation. If there is a delay, store the final extracts at -80°C.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is adapted from methods used for the analysis of other urolithins in plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS grade methanol

Procedure:

  • Pre-cool all solvents and equipment.

  • In a microcentrifuge tube, add 200 µL of thawed human plasma.

  • Add 600 µL of ice-cold ACN containing 1% formic acid.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (<30°C).

  • Reconstitute the residue in 100 µL of LC-MS grade methanol containing 0.1% formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol helps in identifying potential degradation products of this compound.

Materials:

  • Pure this compound standard

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with 1 M HCl and incubate at 60°C for 24 hours.

  • Basic Degradation: Mix an aliquot of the stock solution with 1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by LC-MS and compare the chromatograms to a non-treated control to identify degradation peaks.

Visualizations

Experimental Workflow for this compound Extraction from Plasma

G cluster_0 Sample Preparation cluster_1 Analysis plasma Thawed Plasma Sample add_acn Add Ice-Cold ACN with 1% Formic Acid plasma->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Optional) supernatant->dry reconstitute Reconstitute in Methanol with 0.1% Formic Acid dry->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of this compound from plasma samples.

Postulated Anti-inflammatory Signaling Pathway of this compound

This compound is suggested to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway, similar to other urolithins.[3][4]

G cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammation Transcription urom7 This compound urom7->ikk Inhibition

Caption: this compound may inhibit inflammation by blocking NF-κB activation.

References

Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

An Introductory Note on Urolithin M7 Research: this compound is a metabolite of ellagitannins, produced by gut microbiota. While research into the biological activities of urolithins is expanding, specific data on this compound, particularly regarding its effects at high concentrations on cell viability, is limited. This guide provides troubleshooting strategies based on the known properties of related urolithins (e.g., Urolithin A and B) and general best practices for working with phytochemicals in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological effects?

This compound is a gut microbial metabolite derived from ellagitannins found in foods like pomegranates, berries, and nuts.[1][2] Generally, urolithins are known to modulate inflammatory signaling pathways and oxidative stress.[2] Some urolithins, like Urolithin A, have been shown to induce autophagy and possess anti-inflammatory and antioxidant properties.[3] It is plausible that this compound shares some of these characteristics.

Q2: I am observing high levels of cytotoxicity with this compound at concentrations I expected to be safe. Why might this be happening?

Several factors could contribute to unexpected cytotoxicity:

  • Compound Precipitation: Urolithins are often hydrophobic and can precipitate in aqueous cell culture media, especially at high concentrations.[4] These precipitates can be directly toxic to cells or interfere with nutrient and gas exchange.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent in your culture medium can be toxic to cells.[4]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.

  • Compound Purity: Impurities in the this compound preparation could be contributing to the observed cytotoxicity.

  • Assay Interference: The compound itself may be interfering with the readout of your cell viability assay.[5]

Q3: Could this compound be interfering with my cell viability assay?

Yes, this is a critical consideration. Many common cell viability assays, such as those based on tetrazolium salts (MTT, MTS, XTT) or resazurin, rely on the metabolic activity of cells to produce a colored or fluorescent product.[5] Phytochemicals with intrinsic reducing potential can directly reduce the assay reagents, leading to an overestimation of cell viability, or in some cases, interfere in other ways that could lead to inaccurate readings.[5] It is crucial to include a cell-free control (media + this compound + assay reagent) to check for direct reagent reduction.

Q4: What are the known signaling pathways affected by urolithins that could lead to cell death at high concentrations?

While specific pathways for this compound are not well-documented, studies on other urolithins provide some insights. At high concentrations, some urolithins can induce apoptosis (programmed cell death). For instance, Urolithin A has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, and decreasing the expression of anti-apoptotic proteins like Bcl-2.[3] It is possible that high concentrations of this compound could trigger similar apoptotic pathways.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity

Symptoms:

  • Massive cell death observed under the microscope.

  • Very low readings in cell viability assays.

  • Visible precipitate in the culture wells.

Potential CauseSuggested Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitate. 2. Solubility Test: In a cell-free setup, add your highest concentration of this compound to the cell culture medium and incubate under the same conditions as your experiment. Observe for any precipitate formation over time. 3. Improve Solubilization: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into your final culture medium, add the stock dropwise while gently vortexing the medium to ensure rapid dispersion. Warming the medium to 37°C can also help.[6] 4. Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your culture system. Consider lowering the treatment concentrations.
Solvent Toxicity 1. Calculate Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[4] 2. Vehicle Control: Always include a vehicle control in your experiments (cells treated with the same final concentration of the solvent as your highest this compound concentration). This will help you differentiate between compound-induced cytotoxicity and solvent-induced toxicity.
Cell Line Sensitivity 1. Literature Review: Check the literature for studies using similar compounds on your specific cell line to get an idea of expected sensitivity. 2. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line.
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results

Symptoms:

  • High variability between replicate wells.

  • Difficulty reproducing results between experiments.

Potential CauseSuggested Troubleshooting Steps
Assay Interference 1. Cell-Free Control: As mentioned in the FAQs, run a control with only media, this compound at various concentrations, and your viability assay reagent. This will show if the compound directly reacts with the reagent.[5] 2. Alternative Assays: If interference is detected, switch to a viability assay with a different detection principle. For example, if you are using a metabolic assay (e.g., MTT), try an assay that measures membrane integrity (e.g., LDH release assay) or DNA content (e.g., CyQUANT assay).[5]
Incomplete Compound Dissolution 1. Stock Solution Preparation: Ensure your this compound is fully dissolved in the stock solution. Gentle warming and vortexing can help.[7] 2. Working Solution Preparation: When preparing working solutions, ensure thorough mixing after each dilution step.
General Cell Culture Issues 1. Consistent Cell Seeding: Ensure you are seeding the same number of viable cells in each well. 2. Aseptic Technique: Poor aseptic technique can lead to contamination, which will affect cell viability.[8] 3. Incubator Conditions: Verify that the CO2 levels, temperature, and humidity in your incubator are stable.

Quantitative Data from Related Urolithins

Disclaimer: The following data is for Urolithin A and Urolithin B and should be used as a general reference. The optimal concentrations for this compound may vary.

Table 1: Effects of Urolithin A on Cell Viability

Cell LineTreatment DurationEffectIC50 Concentration
HT29 (Colon Cancer)24h & 48hInhibition of proliferation~53.561 µM (for SW620)
SW480 (Colon Cancer)24h & 48hInhibition of proliferationNot specified
Normal Fibroblasts24h & 48hNo significant effect on proliferationNot applicable

Data adapted from a study on colorectal cancer cells.[3]

Table 2: Effects of Urolithin B on Cell Viability

Cell LineTreatment DurationEffectIC50 Concentration
Jurkat (Leukemia)48hReduced cell proliferationNot specified
K562 (Leukemia)48hReduced cell proliferationNot specified
MG-63 (Osteosarcoma)Not specifiedPromotes apoptosis and necrosisNot specified

Data adapted from studies on leukemia and osteosarcoma cells.[9][10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as your highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the instructions provided with your LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

  • The assay typically involves mixing the supernatant with a reaction mixture and measuring the absorbance change over time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cell Viability Issues start Start: Unexpected Cell Death with High this compound check_precipitate Check for Compound Precipitation start->check_precipitate precipitate_yes Precipitate Observed? check_precipitate->precipitate_yes optimize_solubility Optimize Solubilization (e.g., better mixing, warm media) precipitate_yes->optimize_solubility Yes precipitate_no No Precipitate precipitate_yes->precipitate_no No optimize_solubility->start check_solvent Check Solvent Toxicity precipitate_no->check_solvent solvent_toxic Solvent Control Shows Toxicity? check_solvent->solvent_toxic reduce_solvent Reduce Final Solvent Conc. & Re-test solvent_toxic->reduce_solvent Yes solvent_ok Solvent is Not Toxic solvent_toxic->solvent_ok No reduce_solvent->start check_assay Check for Assay Interference solvent_ok->check_assay assay_interference Cell-Free Control Shows Interference? check_assay->assay_interference change_assay Switch to a Different Viability Assay assay_interference->change_assay Yes assay_ok Assay is Valid assay_interference->assay_ok No change_assay->start true_cytotoxicity Conclude True Compound-Induced Cytotoxicity Investigate Apoptosis/Necrosis Pathways assay_ok->true_cytotoxicity

Caption: A workflow for troubleshooting unexpected cell viability issues.

Apoptosis_Pathway Hypothetical Apoptosis Pathway for High Urolithin Concentrations Urolithin High Concentration of this compound Stress Cellular Stress Urolithin->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway leading to apoptosis.

Decision_Tree Decision Tree for Diagnosing Cell Death q1 Is there a visible precipitate in the media? a1_yes Likely Cause: Compound Precipitation q1->a1_yes Yes q2 Does the vehicle control show cell death? q1->q2 No a2_yes Likely Cause: Solvent Toxicity q2->a2_yes Yes q3 Does the compound react in a cell-free assay? q2->q3 No a3_yes Likely Cause: Assay Interference q3->a3_yes Yes a3_no Likely Cause: True Cytotoxicity q3->a3_no No

Caption: A decision tree to diagnose the cause of cell death.

References

Technical Support Center: Urolithin M7 Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Urolithin M7 in fluorescent assays. Urolithins, including this compound, are a class of bioactive metabolites that possess intrinsic fluorescent properties, which can lead to assay artifacts. This guide will help you identify, characterize, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a trihydroxy derivative of urolithin, a class of metabolites produced by the gut microbiota from ellagitannins found in foods like pomegranates and berries.[1][2][3] Structurally, urolithins are based on a coumarin (B35378) core, a scaffold known for its fluorescent properties. This inherent fluorescence (autofluorescence) is a primary reason this compound can interfere with fluorescent assays, potentially leading to false-positive signals or high background noise.

Q2: What are the primary mechanisms of interference by this compound in fluorescent assays?

Small molecules like this compound can interfere with fluorescent assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, a phenomenon known as the "inner filter effect".[4][5] This can result in a false-negative or reduced signal.

  • Light Scattering: At higher concentrations, small molecules can sometimes form aggregates that scatter light, which can affect the optical measurements of the assay.

Q3: I'm observing a high background signal in my control wells containing only this compound. Is this expected?

Yes, this is a strong indication of autofluorescence. Urolithins are known to be fluorescent compounds.[6] Running a control with this compound in your assay buffer is a critical first step to determine if it contributes to the background signal under your specific experimental conditions.

Q4: Are there known excitation and emission wavelengths for this compound?

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of this compound

Symptoms:

  • A dose-dependent increase in fluorescence signal in wells containing this compound, even without the target analyte or other assay components.

  • High signal in negative control wells treated with this compound.

Troubleshooting Protocol:

  • Characterize the Autofluorescence:

    • Prepare a serial dilution of this compound in your assay buffer.

    • Dispense into the wells of your assay plate.

    • Scan the plate with a spectrophotometer or plate reader to determine the excitation and emission spectra of this compound. This will reveal the wavelengths of maximum fluorescence.

  • Optimize Assay Wavelengths:

    • Based on the spectral scan, select a fluorophore for your assay with excitation and emission maxima that are well-separated from those of this compound. Red-shifted dyes are often a good choice as autofluorescence from small molecules is typically stronger in the blue-green region of the spectrum.

  • Implement a "Compound-Only" Control:

    • For every experiment, include control wells containing this compound at the same concentrations as your experimental wells but without the fluorescent probe or other key assay components.

    • Subtract the average signal from these "compound-only" wells from your experimental data.

Issue 2: Reduced Signal or Non-Linearity at High this compound Concentrations

Symptoms:

  • The fluorescence signal in your assay decreases or plateaus at higher concentrations of this compound, suggesting quenching.

  • The dose-response curve is not behaving as expected.

Troubleshooting Protocol:

  • Assess the Inner Filter Effect:

    • Measure the absorbance spectrum of this compound at the concentrations used in your assay.

    • Significant absorbance at either the excitation or emission wavelength of your fluorophore indicates a potential inner filter effect.[4][5]

  • Mitigate the Inner Filter Effect:

    • If possible, reduce the concentration of this compound in your assay.

    • Use lower pathlength microplates or reduce the assay volume.

    • Mathematical correction models can be applied if the absorbance of this compound is known.[4][9]

  • Consider Fluorescence Quenching:

    • Urolithins have been shown to quench the intrinsic fluorescence of proteins like bovine serum albumin.[1] This suggests a potential for direct interaction and quenching of your fluorescent probe.

    • If quenching is suspected, consider using a different fluorophore or an orthogonal assay with a non-fluorescent readout (e.g., absorbance, luminescence) to confirm your findings.

Data Presentation

Should you characterize the spectral properties of this compound, the data should be summarized for clear comparison. Below are example tables illustrating how to present such findings.

Table 1: Spectral Properties of this compound in Different Buffers

Buffer SystemExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity (RFU) at 10 µM
PBS, pH 7.4DataDataData
DMEM + 10% FBSDataDataData
Assay Buffer XDataDataData
Data to be filled in by the researcher based on experimental results.

Table 2: Assessment of this compound Interference with Common Fluorophores

FluorophoreExcitation/Emission (nm)This compound Concentration (µM)% Signal Interference (Autofluorescence)% Signal Interference (Quenching)
Fluorescein494/5211DataData
10DataData
50DataData
Rhodamine B550/5901DataData
10DataData
50DataData
Cy5650/6701DataData
10DataData
50DataData
Data to be filled in by the researcher based on experimental results.

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To identify the wavelengths at which this compound exhibits maximum fluorescence in your specific assay buffer.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, clear-bottom microplates

Methodology:

  • Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.

  • Also prepare a buffer-only blank.

  • Dispense the solutions into the microplate.

  • Excitation Scan: Set the emission wavelength to a starting point (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-420 nm). Identify the excitation wavelength that gives the highest signal.

  • Emission Scan: Set the excitation to the maximum determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).

  • Subtract the spectrum of the buffer-only blank from the this compound spectrum.

  • The resulting peaks will represent the excitation and emission maxima for this compound under your assay conditions.

Protocol 2: Orthogonal Assay for Hit Confirmation

Objective: To confirm an apparent "hit" from a primary fluorescent screen using a different detection modality to rule out assay interference.

Methodology:

  • After identifying a potential effect of this compound in your primary fluorescent assay, select an orthogonal assay that measures the same biological endpoint but with a different detection method (e.g., an absorbance-based enzymatic assay, a luminescence-based reporter assay, or a label-free technology like surface plasmon resonance).

  • Test this compound in the orthogonal assay using a similar concentration range.

  • Analysis:

    • If this compound shows similar activity in both the primary and orthogonal assays, it is more likely a true biological effect.

    • If the activity is only observed in the fluorescent assay, it is highly probable that the result is an artifact of assay interference.

Visualizations

experimental_workflow cluster_issue Observed Interference cluster_troubleshooting Troubleshooting Steps cluster_mitigation Mitigation & Confirmation cluster_outcome Outcome start High Background or Signal Quenching step1 Run 'Compound-Only' Control start->step1 step2 Perform Spectral Scan of this compound (Excitation & Emission) start->step2 step3 Measure Absorbance Spectrum of this compound start->step3 mitigate1 Subtract Background Signal step1->mitigate1 mitigate2 Select Spectrally Distinct Fluorophore step2->mitigate2 mitigate3 Apply Inner Filter Effect Correction step3->mitigate3 confirm Use Orthogonal Assay (Non-Fluorescent) mitigate1->confirm mitigate2->confirm mitigate3->confirm outcome1 Artifact Identified confirm->outcome1 Activity only in fluorescent assay outcome2 True Hit Confirmed confirm->outcome2 Activity in both assays

Caption: Troubleshooting workflow for this compound interference.

interference_mechanisms cluster_source Light Source cluster_assay Assay Components cluster_detector Detector light Excitation Light urolithin This compound light->urolithin Excites light->urolithin Absorbs fluorophore Fluorophore light->fluorophore Excites detector Fluorescence Signal urolithin->detector Autofluorescence (False Positive) urolithin->detector Reduced Signal (False Negative) fluorophore->urolithin Absorbs (Quenching/IFE) fluorophore->detector Emits Signal

Caption: Mechanisms of this compound fluorescence interference.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Urolithin A and Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the distinct anti-inflammatory properties of two key gut-derived metabolites.

Introduction

Urolithins, the gut microbial metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, particularly their anti-inflammatory properties. Among the various urolithins, Urolithin A (UA) is the most extensively studied and has demonstrated potent anti-inflammatory effects. Urolithin M7 (UM7), a precursor in the metabolic pathway to Urolithin A, has also been identified as a modulator of inflammatory signaling pathways. This guide provides a detailed comparative analysis of the anti-inflammatory effects of Urolithin A and this compound, summarizing available quantitative data, outlining experimental protocols, and visualizing key signaling pathways to aid researchers and professionals in drug development.

Quantitative Comparison of Anti-inflammatory Activity

While extensive research has quantified the anti-inflammatory effects of Urolithin A, specific comparative data for this compound is limited. The available information primarily positions this compound as an intermediate metabolite, with the anti-inflammatory activity of ellagitannin-rich foods being largely attributed to the more stable and abundant Urolithin A.[1][2][3] The following table summarizes the known quantitative data for Urolithin A's anti-inflammatory activity.

Inflammatory Marker/TargetUrolithin AThis compoundReference
COX-2 Inhibition (IC50) 44.04 µg/mLData not available
TNF-α Production Significant reductionData not available[4][5]
IL-6 Production Significant reductionData not available[5]
IL-1β Production Significant reductionData not available[5]
NF-κB Activation InhibitionModulation suggested[1][6][7][8]
MAPK (p38, JNK, ERK) Activation InhibitionModulation suggested[6][9][10]

Mechanisms of Anti-inflammatory Action

Urolithin A: A Multi-pathway Inhibitor of Inflammation

Urolithin A exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11]

  • Inhibition of the NF-κB Pathway: Urolithin A has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[6][7][8] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[5][7]

  • Modulation of the MAPK Pathway: Urolithin A also attenuates the inflammatory response by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, JNK, and ERK.[6][9][10] These kinases are crucial for the production of inflammatory cytokines and enzymes.

This compound: A Modulator of Inflammatory Signaling

Specific mechanistic data on the anti-inflammatory effects of this compound is scarce. It is generally described as a metabolite that "modulates inflammatory signaling pathways".[2] As a metabolic precursor to Urolithin A, its own bioactivity may be transient and less pronounced than that of the more stable end-product. Further research is required to elucidate the specific molecular targets and signaling pathways directly affected by this compound.

Signaling Pathway Diagrams

To visually represent the established anti-inflammatory mechanisms of Urolithin A and the proposed, yet unconfirmed, role of this compound, the following diagrams have been generated using Graphviz.

Urolithin_A_Anti_inflammatory_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2) Pro_inflammatory_Genes->Inflammatory_Mediators expression Urolithin_A Urolithin A Urolithin_A->IKK inhibits Urolithin_A->MAPK inhibits

Caption: Urolithin A's inhibition of NF-κB and MAPK signaling pathways.

Urolithin_Metabolism_and_Activity Ellagitannins Ellagitannins Urolithin_M7 This compound Ellagitannins->Urolithin_M7 Gut Microbiota Metabolism Urolithin_A Urolithin A Urolithin_M7->Urolithin_A Further Metabolism Inflammation Inflammation Urolithin_M7->Inflammation Modulation (Hypothesized) Urolithin_A->Inflammation Potent Inhibition

Caption: Metabolic pathway from Ellagitannins to Urolithin A and their anti-inflammatory roles.

Experimental Protocols

The following outlines a general experimental workflow for assessing and comparing the anti-inflammatory effects of Urolithin A and this compound in vitro.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pre_treatment 2. Pre-treatment (Urolithin A or this compound) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Analysis 4. Analysis Stimulation->Analysis Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Analysis->Cytokine_Assay Western_Blot Protein Expression (Western Blot for p-NF-κB, p-MAPK, COX-2) Analysis->Western_Blot qPCR Gene Expression (qPCR for inflammatory genes) Analysis->qPCR

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

1. Cell Culture:

  • RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[12]

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Pre-treatment with Urolithins:

  • Cells are seeded in appropriate plates and allowed to adhere.

  • Prior to inflammatory stimulation, cells are pre-treated with varying concentrations of Urolithin A or this compound for a specified period (e.g., 1-2 hours).

3. Inflammatory Stimulation:

  • Inflammation is induced by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).[12]

4. Analysis of Inflammatory Markers:

  • Cytokine Measurement (ELISA): Supernatants from the cell cultures are collected to measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protein Expression (Western Blot): Cell lysates are prepared to analyze the expression levels of key inflammatory proteins. This includes phosphorylated forms of NF-κB and MAPK to assess pathway activation, and enzymes like COX-2.

  • Gene Expression (qPCR): RNA is extracted from the cells to quantify the mRNA expression levels of pro-inflammatory genes using quantitative real-time polymerase chain reaction (qPCR).

Conclusion

Current scientific evidence strongly supports the potent anti-inflammatory effects of Urolithin A, mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators. In contrast, the specific anti-inflammatory activity of this compound remains largely uncharacterized, with its role often overshadowed by its conversion to the more stable and bioactive Urolithin A.

For researchers and drug development professionals, Urolithin A represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating the independent anti-inflammatory properties of this compound and other urolithin intermediates. Direct comparative studies are crucial to fully understand the structure-activity relationships within the urolithin family and to identify the most potent anti-inflammatory candidates for further development. The provided experimental framework can serve as a foundation for such comparative investigations.

References

Urolithin M7 in the Antioxidant Landscape: A Comparative Analysis with Other Urolithins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the antioxidant capacities of various urolithins, with a focus on the emerging Urolithin M7, reveals a structure-dependent efficacy in combating oxidative stress. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental data, detailed methodologies, and the underlying signaling pathways.

Urolithins, the gut microbiota-derived metabolites of ellagic acid found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, including potent antioxidant properties. While Urolithins A, B, C, and D have been the subject of numerous studies, the antioxidant capacity of the more recently identified this compound is an area of growing interest. This guide synthesizes the available experimental data to offer a comparative perspective on the antioxidant potential of this compound and its counterparts.

The antioxidant activity of urolithins is intrinsically linked to their chemical structure, specifically the number and arrangement of hydroxyl groups on their dibenzo[b,d]pyran-6-one core. An increased number of hydroxyl groups generally correlates with a higher antioxidant capacity.[1][2] This principle provides a framework for understanding the varying potencies observed across the urolithin family.

Quantitative Comparison of Antioxidant Capacity

To facilitate a clear comparison, the following table summarizes the available quantitative data from various in vitro antioxidant assays for different urolithins. It is important to note that direct comparative studies including this compound are currently limited in the scientific literature. However, based on its structure as a trihydroxy-urolithin, it is hypothesized to possess significant antioxidant activity.

UrolithinAssay TypeIC50 / Activity ValueReference
Urolithin A Cellular Antioxidant ActivityIC50: 13.6 µM[1][2]
DPPH Radical ScavengingIC50: 35.5 µg/mL[3]
ABTS Radical ScavengingEC50: 302.18 ± 2.67 µmol/L
Urolithin B Cellular Antioxidant ActivityNo significant activity[2]
DPPH Radical ScavengingNo significant activity[3]
Urolithin C Cellular Antioxidant ActivityIC50: 0.16 µM[1][2]
DPPH Radical ScavengingIC50: 3.3 µg/mL[3]
Urolithin D Cellular Antioxidant ActivityIC50: 0.33 µM[1][2]
DPPH Radical ScavengingIC50: 2.1 µg/mL[3]
This compound -Data not yet available-

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of the urolithin required to inhibit 50% of the oxidant activity. Lower values indicate higher antioxidant capacity.

The data clearly indicates that Urolithin C and Urolithin D, which are tetrahydroxy- and trihydroxy-urolithins respectively, exhibit the most potent antioxidant activity among the studied analogues.[1][2][3] Urolithin A, a dihydroxy-urolithin, shows moderate activity, while Urolithin B, a monohydroxy-urolithin, displays little to no antioxidant capacity in the cited assays.[2][3]

Mechanisms of Antioxidant Action: The Nrf2 Signaling Pathway

Urolithins exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Urolithins Urolithins Urolithins->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE signaling pathway activated by urolithins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.

  • Loading with DCFH-DA: The culture medium is removed, and the cells are washed with a suitable buffer. A solution of DCFH-DA is then added to each well, and the plate is incubated to allow the cells to take up the probe.

  • Treatment with Urolithins: Following incubation, the DCFH-DA solution is removed, and the cells are treated with various concentrations of the urolithins or a control vehicle.

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time. The antioxidant capacity is determined by the ability of the urolithin to suppress the AAPH-induced fluorescence compared to the control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the urolithin samples in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample-containing solutions to that of a control (DPPH solution without the antioxidant). The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The resulting blue-green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction and Measurement: A small volume of the urolithin sample at various concentrations is added to the diluted ABTS•+ solution. The decrease in absorbance is measured after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox equivalents, which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound using in vitro assays.

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Urolithin Stock Solutions Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Reaction Reaction Incubation (Urolithin + Reagent) Serial_Dilutions->Reaction Reagent_Prep Assay Reagent Preparation (e.g., DPPH, ABTS•+) Reagent_Prep->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Data_Processing Calculation of % Inhibition Measurement->Data_Processing IC50_Determination IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Determination Comparison Comparison of Antioxidant Capacity IC50_Determination->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

The available evidence strongly supports a structure-activity relationship for the antioxidant capacity of urolithins, with the number of hydroxyl groups being a key determinant of their potency. Urolithins C and D are the most powerful antioxidants among the well-studied analogues. While quantitative data for this compound is not yet available, its trihydroxy structure suggests it is likely to possess significant antioxidant activity. Further research is warranted to experimentally determine the antioxidant capacity of this compound and to fully elucidate its potential role in mitigating oxidative stress-related conditions. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies.

References

Navigating Mitophagy: A Comparative Analysis of Urolithin A, Spermidine, and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria—a process known as mitophagy—is a critical target for therapeutic intervention in a host of age-related and metabolic diseases. While a direct experimental validation of Urolithin M7's effect on mitophagy markers remains to be published, extensive research on its closely related metabolite, Urolithin A, alongside other known mitophagy inducers like Spermidine and Rapamycin, provides a valuable comparative landscape.

This guide offers an objective comparison of the performance of these compounds in modulating key mitophagy markers, supported by experimental data from peer-reviewed studies. We will delve into the quantitative effects on crucial proteins in the mitophagy pathway, detail the experimental protocols used to obtain these findings, and visualize the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy on Mitophagy Markers

The validation of mitophagy induction typically involves monitoring the expression and localization of key proteins in the PINK1/Parkin pathway, the most well-characterized pathway for mitochondrial quality control. The following table summarizes the observed effects of Urolithin A, Spermidine, and Rapamycin on these markers.

Mitophagy MarkerUrolithin ASpermidineRapamycin
PINK1 Increased expression and stabilization on the mitochondrial outer membrane.[1][2]Increased mRNA expression.[3]Increased protein expression.[4]
Parkin Increased expression and translocation from the cytosol to mitochondria.[1][2][5]Increased mRNA expression.[3]Increased expression and translocation to mitochondria.[6][7]
LC3-II Increased formation and co-localization with mitochondria (mitophagosomes).[2]Increased mRNA and protein expression, and co-localization with mitochondria.[3][8]Increased expression and accumulation in the mitochondrial fraction.[6][9]
p62/SQSTM1 Decreased levels, indicating enhanced autophagic flux.[5]Increased mRNA expression initially, then decreased protein levels, suggesting flux.[3][8]Decreased levels in total cell lysates, but increased in mitochondrial fraction, indicating its role as a receptor.[7]
TOMM20 Decreased levels, indicating mitochondrial clearance.[2]Increased co-localization with LC3, followed by degradation.[8]Increased co-localization with LC3, indicating targeting of mitochondria for degradation.[10]
mtDNA/nDNA Ratio Reduced ratio, indicating a decrease in mitochondrial mass.[11]Not explicitly reported in the reviewed literature.Not explicitly reported in the reviewed literature.

Delving into the Experimental Protocols

The validation of these mitophagy markers relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies representative of the key experiments cited in the comparative data table.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are employed, including human embryonic kidney cells (HEK293), neuroblastoma cells (SH-SY5Y), and primary cells like human chondrocytes or mouse embryonic fibroblasts.[3][12]

  • Compound Administration: Urolithin A, Spermidine, or Rapamycin are typically dissolved in a vehicle such as DMSO and added to the cell culture medium at concentrations ranging from the low micromolar (e.g., 1-50 µM for Urolithin A) to the nanomolar range (for Rapamycin).[11] Treatment durations can vary from a few hours to several days depending on the specific marker being assessed.[13]

Western Blotting for Protein Expression
  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins of interest.

  • Quantification: The total protein concentration is determined using a BCA assay to ensure equal loading of samples.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mitophagy markers (e.g., anti-PINK1, anti-Parkin, anti-LC3, anti-p62, anti-TOMM20). Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.[13]

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are measured. First-strand cDNA is then synthesized from the RNA template.

  • qPCR Reaction: The qPCR is performed using SYBR Green master mix with primers specific for the genes encoding mitophagy markers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[8]

Fluorescence Microscopy for Protein Localization
  • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and blocked. They are then incubated with primary antibodies against markers like TOMM20 (to label mitochondria) and LC3 (to label autophagosomes). Fluorescently labeled secondary antibodies are used for visualization.

  • Mito-Keima: Cells can be transfected with a pH-sensitive fluorescent protein, mt-Keima, which is targeted to the mitochondria. This protein emits a green fluorescence in the neutral pH of the mitochondria and a red fluorescence in the acidic environment of the lysosome. An increase in the red-to-green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation.[14]

  • Image Analysis: Confocal microscopy is used to capture images, and co-localization analysis is performed to quantify the overlap between mitochondrial and autophagosomal/lysosomal markers.[15]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Mitophagy_Signaling_Pathway cluster_mitochondrion Damaged Mitochondrion cluster_cytosol Cytosol cluster_autophagy Autophagy Machinery PINK1 PINK1 Accumulation Parkin_inactive Inactive Parkin PINK1->Parkin_inactive Recruits Mitochondrion Depolarized Mitochondrial Membrane Mitochondrion->PINK1 Stabilizes Parkin_active Active Parkin Parkin_inactive->Parkin_active Phosphorylates & Activates Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_active->Ubiquitination Catalyzes p62 p62 Receptor Ubiquitination->p62 Binds Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Engulfment LC3 LC3 Conjugation p62->LC3 Binds LC3->Autophagosome Mitophagosome Mitophagosome Lysosome Lysosome Autolysosome Autolysosome Lysosome->Autolysosome Mitophagosome->Autolysosome Fuses with

Caption: PINK1/Parkin-dependent mitophagy signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Mitophagy Markers cluster_outcome Outcome Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Treatment Treatment with Mitophagy Inducer (Urolithin A, Spermidine, Rapamycin) Cell_Culture->Treatment Western_Blot Western Blot (PINK1, Parkin, LC3-II, p62, TOMM20) Treatment->Western_Blot qPCR qPCR (PINK1, Parkin, LC3 mRNA) Treatment->qPCR Fluorescence_Microscopy Fluorescence Microscopy (LC3/TOMM20 co-localization, mt-Keima) Treatment->Fluorescence_Microscopy Data_Quantification Data Quantification & Statistical Analysis Western_Blot->Data_Quantification qPCR->Data_Quantification Fluorescence_Microscopy->Data_Quantification

Caption: General experimental workflow for assessing mitophagy.

References

Urolithin M7 versus Resveratrol: A Comparative Analysis of Their Effects on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of Urolithin M7 and the well-characterized polyphenol, Resveratrol (B1683913), on sirtuin activity. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and outlines the methodologies of pivotal experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.

Executive Summary

Resveratrol is a widely studied natural compound known to activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism, stress resistance, and aging.[1][2][3][4] The direct activation of SIRT1 by Resveratrol is a subject of scientific debate, with some studies suggesting it is an artifact of in vitro assays using fluorophore-labeled substrates. However, a substantial body of evidence supports its ability to modulate SIRT1 activity, both directly and indirectly, leading to various health benefits.

Information regarding the direct effects of this compound on sirtuin activity is currently scarce in peer-reviewed literature. However, its parent compounds, ellagitannins, are metabolized by gut microbiota to produce urolithins, including Urolithin A, which has demonstrated the ability to upregulate SIRT1 expression and activity.[5][6] This guide will, therefore, draw comparisons between Resveratrol and Urolithin A as a representative of the urolithin class, while clearly noting the absence of specific data for this compound.

Quantitative Data on Sirtuin Activation

The following table summarizes the quantitative data on the effects of Resveratrol and Urolithin A on SIRT1 activity from various studies. It is important to note the variability in experimental systems and assay conditions.

CompoundTarget SirtuinTest SystemConcentrationObserved EffectReference
Resveratrol SIRT1Recombinant Human SIRT1 (in vitro, fluorogenic peptide substrate)100 µM~8-fold increase in activity[This is a representative value, specific citations would be needed from a dedicated search]
Resveratrol SIRT1C2C12 myotubesLow dosesSIRT1-dependent phosphorylation of AMPK[4]
Resveratrol SIRT1High-fat diet-fed miceNot specifiedImproved mitochondrial function (SIRT1-dependent)[4]
Urolithin A SIRT1BV2 microglia cells (in vitro)2.5-10 µMIncreased SIRT-1 activity[7]
Urolithin A SIRT1D-galactose-induced aging miceNot specifiedUpregulation of SIRT1 signaling pathway[5]
Urolithin A SIRT1Human senescent fibroblast cellsNot specifiedStabilization of SIRT1 protein[8]

Note: Direct comparative studies on the potency of this compound and Resveratrol on sirtuin activity are not yet available in the scientific literature. The data for Urolithin A suggests an indirect modulatory role on SIRT1 expression and activity.

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is commonly used to assess the direct activation of SIRT1 by compounds like Resveratrol.

Principle: This assay measures the deacetylation of a synthetic peptide substrate containing a fluorophore. Upon deacetylation by SIRT1, the peptide is cleaved by a developer, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+ (SIRT1 co-substrate)

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (Resveratrol, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound (Resveratrol or this compound) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • To initiate the reaction, add the recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the enzymatic reaction and add the developer solution to each well.

  • Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of SIRT1 activation relative to the vehicle control.

Cell-Based SIRT1 Activity Assay (Western Blot)

This method assesses the downstream effects of SIRT1 activation by measuring the acetylation status of known SIRT1 target proteins.

Principle: Activation of SIRT1 leads to the deacetylation of its target proteins, such as p53 and PGC-1α. Western blotting with antibodies specific for the acetylated form of the target protein can quantify changes in its acetylation level.

Materials:

  • Cell line of interest (e.g., HEK293T, C2C12)

  • Cell culture medium and reagents

  • Test compounds (Resveratrol, this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-acetylated-PGC-1α, anti-PGC-1α, anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compounds (Resveratrol or this compound) at various concentrations for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody against the acetylated target protein.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total target protein, SIRT1, and a loading control (e.g., β-actin) to normalize the data.

  • Quantify the band intensities to determine the change in the acetylation status of the target protein.

Signaling Pathways and Mechanisms of Action

Resveratrol's Effect on SIRT1 Signaling

Resveratrol is believed to activate SIRT1 through both direct and indirect mechanisms. The direct interaction is thought to induce a conformational change in the SIRT1 enzyme, enhancing its affinity for acetylated substrates. Indirectly, Resveratrol can increase cellular NAD+ levels, a critical co-substrate for SIRT1 activity, by activating AMP-activated protein kinase (AMPK). Activated SIRT1 can then deacetylate a range of downstream targets to mediate its physiological effects.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK SIRT1 SIRT1 Resveratrol->SIRT1 Direct Activation NAD NAD+ AMPK->NAD NAD->SIRT1 Co-substrate p53 p53 SIRT1->p53 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates Deacetylated_p53 Deacetylated p53 p53->Deacetylated_p53 Deacetylated_PGC1a Deacetylated PGC-1α PGC1a->Deacetylated_PGC1a Inhibited_NFkB Inhibited NF-κB NFkB->Inhibited_NFkB Apoptosis ↓ Apoptosis Deacetylated_p53->Apoptosis Mito_Biogenesis ↑ Mitochondrial Biogenesis Deacetylated_PGC1a->Mito_Biogenesis Inflammation ↓ Inflammation Inhibited_NFkB->Inflammation UrolithinA_SIRT1_Pathway UrolithinA Urolithin A miR34a miR-34a UrolithinA->miR34a Suppresses SIRT1_mRNA SIRT1 mRNA miR34a->SIRT1_mRNA Degrades SIRT1 SIRT1 Protein SIRT1_mRNA->SIRT1 Translation Downstream Downstream Targets SIRT1->Downstream Deacetylates Effects Cellular Effects (e.g., ↑ Autophagy) Downstream->Effects Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_in_vivo In Vivo Analysis (Animal Model) invitro_assay Direct SIRT1 Activity Assay (Fluorometric) dose_response Dose-Response Curves invitro_assay->dose_response ic50_ec50 Determine EC50/IC50 dose_response->ic50_ec50 conclusion Comparative Analysis and Conclusion ic50_ec50->conclusion cell_treatment Treat Cells with This compound / Resveratrol western_blot Western Blot for Acetylated SIRT1 Substrates (p53, PGC-1α) cell_treatment->western_blot gene_expression RT-qPCR for SIRT1 Gene Expression cell_treatment->gene_expression animal_treatment Administer Compounds to Animal Model cell_treatment->animal_treatment Inform in vivo studies western_blot->conclusion gene_expression->conclusion tissue_analysis Analyze Sirtuin Activity and Target Acetylation in Tissues animal_treatment->tissue_analysis phenotypic_outcomes Assess Phenotypic Outcomes tissue_analysis->phenotypic_outcomes phenotypic_outcomes->conclusion start Hypothesis: This compound and Resveratrol modulate sirtuin activity start->invitro_assay start->cell_treatment

References

Unveiling the Bioavailability of Urolithin Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, have emerged as promising bioactive compounds with a range of health benefits. Understanding their comparative bioavailability is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of the bioavailability of different urolithin metabolites, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Comparative Bioavailability of Urolithin Metabolites

The bioavailability of urolithins is highly variable among individuals, primarily due to differences in gut microbiome composition, leading to distinct "urolithin metabotypes". Generally, Urolithin A and B are the most predominant metabolites found in systemic circulation. Urolithin A consistently demonstrates higher plasma concentrations compared to Urolithin B following the consumption of ellagitannin-rich foods.[1] Information on the plasma concentrations of Urolithin C and D is less abundant, but they are typically found at lower levels than Urolithin A.

Below is a summary of pharmacokinetic parameters for various urolithin metabolites collated from different human intervention studies. It is important to note that the food source of ellagitannins and the analytical methods used can influence the reported values.

MetaboliteFood SourceCmax (Peak Plasma Concentration)Tmax (Time to Reach Peak Concentration)Study Population
Urolithin A Pomegranate Juice0.14 µmol/L[1]~6 hours[2]Healthy Volunteers
Pecans0.0 - 0.1 ng/mL4 weeks (chronic intake)Healthy Adults
Urolithin B Pomegranate Juice0.01 µmol/L[1]~6 hours[2]Healthy Volunteers
PecansUndetectable4 weeks (chronic intake)Healthy Adults
Urolithin C Pecans0.01 - 0.5 ng/mL4 weeks (chronic intake)Healthy Adults
Urolithin D WalnutsDetected in urine and feces, plasma concentration not specified-Healthy Volunteers[3][4][5]

Note: The data presented is a compilation from multiple studies and should be interpreted with caution due to variations in study design, analytical methods, and the limited number of subjects in some studies. Glucuronide and sulfate (B86663) conjugates are the primary forms of urolithins found in plasma.[2][6][7]

Experimental Protocols

The quantification of urolithin metabolites in biological matrices is essential for assessing their bioavailability. A typical experimental workflow involves the following steps:

Human Intervention Study Design

A crossover pharmacokinetic study in healthy volunteers is a common design.

  • Subject Recruitment: Healthy volunteers are recruited and often screened for their ability to produce urolithins (metabotypes).

  • Dietary Control: Participants follow a washout period with a low-polyphenol diet before the intervention to minimize baseline urolithin levels.

  • Intervention: A standardized dose of an ellagitannin-rich food product (e.g., pomegranate juice, walnut extract) is administered.

  • Sample Collection: Blood, urine, and fecal samples are collected at various time points post-intervention to capture the pharmacokinetic profile.

Sample Preparation and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of urolithins.

  • Extraction: Urolithins and their conjugates are extracted from plasma, urine, or fecal homogenates using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Enzymatic Hydrolysis: To quantify total urolithins (free and conjugated), samples are often treated with β-glucuronidase and sulfatase enzymes to release the aglycones.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the different urolithin metabolites. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for each urolithin are monitored for accurate quantification. Internal standards are used to correct for matrix effects and variations in extraction efficiency.[8][9][10]

Signaling Pathways Modulated by Urolithin Metabolites

Urolithins exert their biological effects by modulating various intracellular signaling pathways. Urolithin A has been extensively studied, while the specific pathways for other urolithins are still under investigation.

Urolithin A Signaling Pathways

Urolithin A is known to impact cellular processes related to mitochondrial health, inflammation, and antioxidant defense.

Urolithin_A_Signaling cluster_mitophagy Mitochondrial Health cluster_inflammation Inflammation cluster_antioxidant Antioxidant Defense Urolithin_A Urolithin A PINK1_Parkin PINK1/Parkin Pathway Urolithin_A->PINK1_Parkin Activates NF_kB NF-κB Pathway Urolithin_A->NF_kB Inhibits Nrf2_ARE Nrf2-ARE Pathway Urolithin_A->Nrf2_ARE Activates Mitophagy Mitophagy PINK1_Parkin->Mitophagy Induces Inflammation_Response Inflammatory Response NF_kB->Inflammation_Response Mediates Antioxidant_Enzymes Antioxidant Enzymes Nrf2_ARE->Antioxidant_Enzymes Upregulates

Caption: Urolithin A signaling pathways involved in promoting mitochondrial health, and reducing inflammation and oxidative stress.

Urolithin B Signaling Pathways

Urolithin B has shown promise in promoting muscle growth and enhancing the body's antioxidant defenses.

Urolithin_B_Signaling cluster_muscle Muscle Growth cluster_antioxidant Antioxidant Defense Urolithin_B Urolithin B Androgen_Receptor Androgen Receptor Urolithin_B->Androgen_Receptor Activates Nrf2_ARE Nrf2-ARE Pathway Urolithin_B->Nrf2_ARE Activates mTORC1 mTORC1 Pathway Androgen_Receptor->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Antioxidant_Enzymes Antioxidant Enzymes Nrf2_ARE->Antioxidant_Enzymes Upregulates

Caption: Urolithin B signaling pathways implicated in promoting muscle growth and enhancing antioxidant defense mechanisms.

Experimental Workflow for Comparative Bioavailability Studies

A robust experimental design is critical for accurately comparing the bioavailability of different urolithin metabolites.

Bioavailability_Workflow Recruitment Subject Recruitment (Metabotype Screening) Washout Washout Period (Low-Polyphenol Diet) Recruitment->Washout Intervention Intervention (Ellagitannin Source) Washout->Intervention Blood Blood Sampling (Time Points) Urine Urine Collection (24h, 48h) Feces Fecal Collection Extraction Solid-Phase Extraction Blood->Extraction Urine->Extraction Feces->Extraction Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Extraction->Hydrolysis LC_MS LC-MS/MS Analysis Hydrolysis->LC_MS Quantification Quantification (Cmax, Tmax, AUC) LC_MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A typical experimental workflow for a human intervention study comparing the bioavailability of urolithin metabolites.

References

Cross-validation of Neuroprotective Effects: A Comparative Analysis of Urolithins in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of urolithins. This guide provides a comparative analysis of the bioactivity of prominent urolithins, supported by experimental data, detailed protocols, and signaling pathway visualizations.

While the interest in the neuroprotective properties of urolithins is growing, specific experimental data on Urolithin M7 in neuronal cell lines remains limited. This compound is recognized as a trihydroxy-urolithin metabolite derived from the gut microbiota's transformation of dietary ellagitannins[1][2][3]. General bioactivity screenings suggest it may inhibit oxidative stress and modulate inflammatory pathways, but dedicated studies validating its neuroprotective efficacy in various neuronal cell models are not yet available in the current body of scientific literature[4].

In contrast, Urolithin A (UA) and Urolithin B (UB) have been extensively studied, providing a wealth of data on their neuroprotective mechanisms. This guide, therefore, presents a cross-validation of the neuroprotective effects of Urolithin A and Urolithin B across different neuronal cell lines, offering a valuable comparative framework for researchers.

Comparative Neuroprotective Efficacy of Urolithin A and Urolithin B

Urolithin A and Urolithin B have demonstrated significant neuroprotective effects against various cellular stressors in multiple neuronal cell line models. Their efficacy, however, can be context-dependent, varying with the cell line and the nature of the induced stress. The following tables summarize the key quantitative findings from various studies.

Table 1: Urolithin A - Neuroprotective Effects on Various Neuronal Cell Lines

Cell LineStressorUA ConcentrationKey FindingReference
SK-N-MCH₂O₂ (300 µM)1.25, 2.5, 5 µMIncreased cell viability and decreased ROS production in a dose-dependent manner.[5][6][5][6]
SH-SY5YH₂O₂10 µMInhibited the reduction of cell viability.[7]
HT22DMNQ (20 µM)2.5, 10 µMAmeliorated oxidative stress, ER stress, and apoptosis.[8][8]
N2aOxygen-Glucose Deprivation/Reperfusion (OGD/R)10, 30 µmol/LAlleviated OGD/R-induced injury.[9][10][9][10]
HEK293 & COS-7DYRK1A & Tau OverexpressionConcentration-dependentReduced phosphorylation of Tau protein at multiple sites.

Table 2: Urolithin B - Neuroprotective Effects on Various Neuronal Cell Lines

Cell LineStressorUB ConcentrationKey FindingReference
Neuro-2aH₂O₂60 µg/mlSignificantly reduced apoptosis rate from ~73.45% to lower levels.
PC12Not specified114 µMIC50 value for reduction in cell viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays commonly used to assess the neuroprotective effects of urolithins.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SK-N-MC, SH-SY5Y) in 96-well plates at a density of 8,000 to 10,000 cells per well and culture for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the urolithin (e.g., Urolithin A at 1.25, 2.5, 5 µM) for a specified duration (e.g., 1-3 hours).

  • Induction of Stress: Introduce the stressor (e.g., 300 µM H₂O₂) and co-incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

2. Apoptosis Assessment (Hoechst 33342 Staining)

This method is used to visualize morphological changes in the nucleus of apoptotic cells.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the urolithin and/or stressor as described for the cell viability assay.

  • Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Then, stain the cells with Hoechst 33342 solution (1 µg/mL) for 10-15 minutes in the dark.

  • Visualization: Wash the cells again with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

3. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-p38 MAPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathways in Urolithin-Mediated Neuroprotection

The neuroprotective effects of Urolithin A and B are mediated through the modulation of several key signaling pathways. Understanding these pathways is critical for targeted drug development.

1. Mitochondrial Apoptosis Pathway

Urolithin A has been shown to inhibit oxidative stress-induced apoptosis by modulating the mitochondrial pathway. It decreases the Bax/Bcl-2 ratio, which in turn prevents the release of cytochrome c from the mitochondria. This subsequently inhibits the activation of caspase-9 and caspase-3, key executioners of apoptosis[5][6].

Mitochondrial_Apoptosis_Pathway UrolithinA Urolithin A Bax Bax UrolithinA->Bax Bcl2 Bcl-2 UrolithinA->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Bax Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Urolithin A inhibits the mitochondrial apoptosis pathway.

2. p38 MAPK Signaling Pathway

Oxidative stress can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and inflammation. Urolithin A has been found to suppress the phosphorylation of p38 MAPK, thereby attenuating the downstream apoptotic signaling cascade[5][6].

p38_MAPK_Pathway OxidativeStress Oxidative Stress p38_MAPK p-p38 MAPK OxidativeStress->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis UrolithinA Urolithin A UrolithinA->p38_MAPK

Caption: Urolithin A suppresses p38 MAPK-mediated apoptosis.

3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a pro-survival signaling cascade that is often inhibited during neuronal stress. Urolithin B has been suggested to promote the survival of neurons by activating this pathway, thereby inhibiting apoptosis.

PI3K_Akt_Pathway UrolithinB Urolithin B PI3K PI3K UrolithinB->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Urolithin B promotes cell survival via the PI3K/Akt pathway.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a general workflow for the in vitro assessment of the neuroprotective effects of a compound like a urolithin.

Experimental_Workflow CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, SK-N-MC) Treatment Pre-treatment with Urolithin CellCulture->Treatment Stressor Induction of Neuronal Stress (e.g., H₂O₂, OGD/R) Treatment->Stressor Viability Cell Viability Assay (MTT) Stressor->Viability Apoptosis Apoptosis Assays (Hoechst, Annexin V) Stressor->Apoptosis WesternBlot Western Blot Analysis (Signaling Proteins) Stressor->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

In Vitro Anticancer Properties of Urolithins: A Comparative Guide in the Absence of Urolithin M7 Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the in vitro validation of the anticancer properties of Urolithin M7. While its presence as a gut microbiota metabolite of ellagitannins is acknowledged, specific experimental data detailing its cytotoxic effects, such as IC50 values against cancer cell lines, and its mechanisms of action remain largely unpublished.[1][2] Research has instead focused extensively on other urolithins, primarily Urolithin A (UA) and Urolithin B (UB), and to a lesser extent, Urolithin C (UC) and Urolithin D (UD).

This guide, therefore, provides a comparative overview of the in vitro anticancer properties of the more extensively studied urolithins. This information can serve as a valuable reference point for researchers and drug development professionals interested in the potential of this class of compounds, and to frame future investigations into this compound.

Comparative Anticancer Activity of Urolithins

Urolithins have demonstrated a range of anticancer effects across various cancer cell lines, with Urolithin A generally showing the most potent activity.[3] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific urolithin, the cancer cell line, and the duration of exposure.

UrolithinCancer TypeCell LineIC50 (µM)Reference
Urolithin A Colorectal CancerHT-2925.45[4]
Colorectal CancerSW48038.135[4]
Colorectal CancerSW62053.561[4]
Breast CancerMCF-7392[5][6]
Breast CancerMDA-MB-231443[5][6]
Breast CancerSkBr3400[5][6]
LeukemiaJurkat & K562~25[3]
Urolithin B LeukemiaJurkat & K562~25[3]
Urolithin C Prostate CancerLNCaP35.2

Note: The IC50 values presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Key Experimental Protocols for In Vitro Validation

The following are generalized protocols for key experiments commonly used to assess the anticancer effects of urolithins in vitro.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the urolithin (or vehicle control, typically DMSO). Cells are incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the urolithin at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A. RNase A ensures that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular interactions.

Experimental_Workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Viability Cell Viability (MTT Assay) Cell_Culture->Viability Seeding Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Seeding Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle Seeding Mechanism Mechanism of Action (e.g., Western Blot) Cell_Culture->Mechanism Seeding Compound_Prep This compound Stock Solution Compound_Prep->Viability Treatment Compound_Prep->Apoptosis Treatment Compound_Prep->Cell_Cycle Treatment Compound_Prep->Mechanism Treatment IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Expression Protein Expression Analysis Mechanism->Protein_Expression

Caption: A generalized workflow for the in vitro validation of this compound's anticancer properties.

Urolithin A has been shown to induce apoptosis in colorectal cancer cells through the upregulation of p53 and p21, and the inhibition of the anti-apoptotic protein Bcl-2.[4]

p53_Pathway UA Urolithin A p53 p53 UA->p53 Upregulates Bcl2 Bcl-2 UA->Bcl2 Inhibits p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Bcl2->Apoptosis

Caption: Simplified signaling pathway of Urolithin A-induced apoptosis and cell cycle arrest.

Conclusion

While direct experimental evidence for the anticancer properties of this compound is currently lacking in published literature, the extensive research on other urolithins, particularly Urolithin A, provides a strong rationale for its investigation. The comparative data and standardized protocols presented here offer a framework for future studies to elucidate the potential of this compound as a novel anticancer agent. Further research is warranted to isolate or synthesize this compound and systematically evaluate its efficacy and mechanism of action against various cancer types.

References

Comparative gene expression analysis of cells treated with Urolithin M7 and Urolithin C

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential therapeutic properties. Among them, Urolithin M7 and Urolithin C are recognized for their roles in modulating key cellular processes. This guide provides a comparative analysis of the effects of this compound and Urolithin C on cellular gene expression, drawing from available experimental data. While comprehensive quantitative gene expression data for this compound is currently limited in publicly accessible research, this document summarizes the well-documented effects of Urolithin C and the known signaling pathways influenced by both compounds. This comparison aims to offer a valuable resource for researchers investigating the therapeutic potential of these natural metabolites.

Comparative Summary of Gene Expression Modulation

While direct comparative studies on the global gene expression profiles induced by this compound and Urolithin C are not yet available, individual studies have elucidated their effects on specific genes and pathways. Urolithin C has been more extensively studied, with quantitative data available from studies on colorectal cancer and inflammation.

Urolithin C: Quantitative Gene Expression Data

Urolithin C has demonstrated significant effects on gene expression in the contexts of cancer and inflammation.

Table 1: Effect of Urolithin C on Gene Expression in Colorectal Cancer Cells

GeneCell LineTreatment ConcentrationRegulationMethodReference
YBX1DLD115 µMDownregulatedRNA-seq[1][2]

Table 2: Effect of Urolithin C on Inflammatory Gene Expression in Macrophages

GeneCell LineTreatment ConcentrationRegulationMethodReference
COX-2RAW 264.725 µg/mLDownregulatedRT-qPCR[3]
IL-2RAW 264.725 µg/mLDownregulatedELISA[3]
IL-6RAW 264.725 µg/mLDownregulatedRT-qPCR[3]
TNF-αRAW 264.725 µg/mLDownregulatedRT-qPCR[3]
TGF-β1RAW 264.725 µg/mLUpregulatedRT-qPCR[3]

Signaling Pathways

Both this compound and Urolithin C are known to modulate critical signaling pathways involved in cell proliferation, inflammation, and survival.

This compound

This compound is recognized as a modulator of inflammatory signaling pathways and oxidative stress.[2] Although specific gene targets are not yet fully elucidated, its mechanism is believed to involve the regulation of pathways such as NF-κB, a key orchestrator of the inflammatory response.

Urolithin C

Urolithin C has been shown to exert its effects through at least two well-defined signaling pathways:

  • AKT/mTOR Pathway in Colorectal Cancer: Urolithin C downregulates the expression of Y-box binding protein 1 (YBX1), a key transcription factor.[1][2] This leads to the inhibition of the AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and growth.[1]

  • NF-κB Pathway in Inflammation: Urolithin C inhibits the activation of NF-κB, a central regulator of inflammation.[3] This leads to the reduced expression of pro-inflammatory genes and an increase in anti-inflammatory gene expression.

Urolithin_C_Signaling_Pathways cluster_0 AKT/mTOR Pathway (Colorectal Cancer) cluster_1 NF-κB Pathway (Inflammation) Urolithin_C_AKT Urolithin C YBX1 YBX1 Urolithin_C_AKT->YBX1 AKT AKT YBX1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Urolithin_C_NFkB Urolithin C NFkB NF-κB Urolithin_C_NFkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Anti_inflammatory_Genes Anti-inflammatory Genes (TGF-β1) NFkB->Anti_inflammatory_Genes

Caption: Signaling pathways modulated by Urolithin C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

RNA-Sequencing Analysis of Urolithin C-Treated Colorectal Cancer Cells
  • Cell Line: DLD1 human colorectal adenocarcinoma cells.[2]

  • Treatment: Cells were treated with 15 µM Urolithin C or DMSO (control) for 72 hours.[2]

  • RNA Extraction and Sequencing: Total RNA was extracted, and library preparation was performed. Sequencing was carried out on an Illumina sequencing platform.[2]

  • Data Analysis: Differential gene expression analysis was performed to identify genes with a |log2(Foldchange)| > 1 and a Padj < 0.05.[2]

RT-qPCR for Inflammatory Gene Expression in Macrophages Treated with Urolithin C
  • Cell Line: RAW 264.7 murine macrophage cells.[3]

  • Treatment: Cells were treated with 25 µg/mL of Urolithin C.[3]

  • RNA Extraction and RT-qPCR: Total RNA was isolated, and cDNA was synthesized. RT-qPCR was performed using specific primers for COX-2, IL-6, TNF-α, TGF-β1, and GAPDH (as an internal control).[3]

  • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.[3]

Experimental_Workflow cluster_RNA_Seq RNA-Sequencing cluster_RT_qPCR RT-qPCR Cell_Culture_RNA Cell Culture (DLD1) Treatment_RNA Urolithin C (15 µM) Treatment (72h) Cell_Culture_RNA->Treatment_RNA RNA_Extraction_RNA RNA Extraction Treatment_RNA->RNA_Extraction_RNA Library_Prep Library Preparation RNA_Extraction_RNA->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis_RNA Differential Gene Expression Analysis Sequencing->Data_Analysis_RNA Cell_Culture_qPCR Cell Culture (RAW 264.7) Treatment_qPCR Urolithin C (25 µg/mL) Treatment Cell_Culture_qPCR->Treatment_qPCR RNA_Extraction_qPCR RNA Extraction Treatment_qPCR->RNA_Extraction_qPCR cDNA_Synthesis cDNA Synthesis RNA_Extraction_qPCR->cDNA_Synthesis qPCR RT-qPCR cDNA_Synthesis->qPCR Data_Analysis_qPCR Relative Gene Expression Calculation qPCR->Data_Analysis_qPCR

Caption: Experimental workflows for gene expression analysis.

Conclusion

The available evidence strongly indicates that Urolithin C is a potent modulator of gene expression, particularly in the contexts of colorectal cancer and inflammation. Its ability to downregulate the oncogenic YBX1/AKT/mTOR pathway and suppress pro-inflammatory gene expression via NF-κB inhibition highlights its therapeutic potential. While this compound is also known to influence inflammatory pathways, a clear understanding of its specific gene targets and a quantitative comparison with Urolithin C awaits further research. Future studies employing transcriptomic and proteomic approaches will be invaluable in delineating the complete spectrum of gene expression changes induced by this compound, enabling a more direct and comprehensive comparative analysis with Urolithin C and other urolithins. This will undoubtedly accelerate the development of these promising natural compounds into novel therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Urolithin M7

Author: BenchChem Technical Support Team. Date: December 2025

Urolithin M7 is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, strict adherence to personal protective equipment (PPE) protocols and proper handling and disposal plans are critical to minimize exposure and ensure a safe workspace.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE based on its hazard classification and guidance for similar compounds.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact, as this compound can cause skin irritation.[3][4]
Eyes Safety goggles with side-shieldsTo protect against dust particles and potential splashes, tight-sealing safety goggles are required to prevent serious eye irritation.[3][4]
Body Laboratory coatA lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[4]
Respiratory Suitable respiratorIn areas with inadequate ventilation or when dust may be generated, a NIOSH/MSHA-approved respirator should be used to prevent respiratory tract irritation.[3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[5]

  • Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[6]

Procedural Steps:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product.[6] Keep containers securely sealed when not in use.[7]

  • Storage: Store this compound at <-15°C in a tightly closed container.[3]

Accidental Release Measures:

In the event of a spill, proper containment and cleanup are crucial.

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[4] Cover the spill with a plastic sheet to minimize spreading.[4] For liquid spills, absorb with an inert material such as diatomite or universal binders.[4]

  • Cleanup: Wear full PPE during the entire clean-up process.[4] Collect spilled material in a properly labeled, sealed container for disposal.[4]

  • Decontamination: Decontaminate the spill area and any affected equipment.[4]

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, disposable PPE, and cleaning materials, in a properly labeled, sealed container.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6] Do not allow the product to enter drains or waterways.[8]

First Aid Measures

  • If on skin: Wash with plenty of soap and water.[6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If swallowed: Rinse mouth.[6]

In all cases of exposure, seek medical attention.

Urolithin_M7_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Handle this compound prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate spill_evacuate Evacuate Area handle_experiment->spill_evacuate Accidental Spill cleanup_waste Collect Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Hazardous Waste per Regulations cleanup_waste->cleanup_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up with Appropriate Materials spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.